Ethyl 2-(4-cyanophenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEWKWBIPMKGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299465 | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-41-2 | |
| Record name | 1528-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-cyanophenyl)acetate is a valuable organic intermediate characterized by the presence of a reactive ester functional group and a cyano-substituted aromatic ring. This strategic combination of functionalities makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its preparation are presented, along with a compilation of its known physical and chemical characteristics.
Chemical Properties and Data
This compound is a stable compound under standard conditions. The presence of the ester group allows for facile hydrolysis or transesterification, while the cyano group can be converted to other functional groups such as amines or carboxylic acids, highlighting its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1528-41-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [2] |
| Physical State | Solid or colorless to pale yellow liquid | [1][3] |
| Melting Point | 90-94 °C | [4] |
| Boiling Point | 305 °C | [4] |
| Density | 1.11 g/cm³ | [4] |
| Flash Point | 141 °C | [4] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [3] |
| InChI | 1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | [1] |
| SMILES | CCOC(=O)Cc1ccc(cc1)C#N | [3] |
Table 2: Predicted Spectral Data for this compound
| Spectrum Type | Predicted Peaks |
| ¹H NMR | (Based on ethyl acetate and other phenylacetates)- Triplet, ~1.2 ppm (3H, -CH₃ of ethyl)- Quartet, ~4.1 ppm (2H, -CH₂ of ethyl)- Singlet, ~3.7 ppm (2H, benzylic -CH₂)- Two doublets, ~7.4 and ~7.6 ppm (4H, aromatic protons) |
| ¹³C NMR | (Based on ethyl acetate and other cyanophenyl compounds)- ~14 ppm (-CH₃ of ethyl)- ~40 ppm (benzylic -CH₂)- ~61 ppm (-CH₂ of ethyl)- ~110-118 ppm (quaternary carbon of CN and aromatic C-CN)- ~129-132 ppm (aromatic CH)- ~135-140 ppm (quaternary aromatic carbon)- ~170 ppm (C=O of ester) |
| IR (Infrared) | (Based on related structures)- ~2230 cm⁻¹ (C≡N stretch)- ~1735 cm⁻¹ (C=O ester stretch)- ~1600, 1500 cm⁻¹ (C=C aromatic ring stretches)- ~1200-1300 cm⁻¹ (C-O ester stretch)- ~2900-3000 cm⁻¹ (C-H aliphatic stretches)- ~3000-3100 cm⁻¹ (C-H aromatic stretches) |
| Mass Spec (MS) | (Predicted m/z for common adducts)- [M+H]⁺: 190.08626- [M+Na]⁺: 212.06820- [M-H]⁻: 188.07170 |
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound.
Method 1: Fischer Esterification of 4-Cyanophenylacetic Acid
This method involves the acid-catalyzed reaction of 4-cyanophenylacetic acid with ethanol. It is a straightforward and common laboratory procedure for ester synthesis.
Caption: Fischer Esterification Workflow.
Experimental Protocol (Adapted from the synthesis of Mthis compound):
-
Reaction Setup: To an ice-cold solution of 4-cyanophenylacetic acid (1 equivalent) in absolute ethanol, slowly add thionyl chloride (1.5 equivalents) dropwise while stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours or gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH ~8). Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Method 2: Cyanation of Ethyl 4-bromophenylacetate
This synthetic route involves a nucleophilic substitution reaction where the bromide on the aromatic ring is displaced by a cyanide group. This method is particularly useful when the corresponding bromo-precursor is readily available.
Caption: Cyanation Reaction Workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge ethyl 4-bromophenylacetate (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of ferric chloride or ammonium chloride to complex with the copper salts.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or toluene.
-
Washing and Drying: Combine the organic layers and wash sequentially with dilute ammonium hydroxide, water, and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting residue by column chromatography or recrystallization to afford this compound.[4]
Applications in Drug Development
The 4-cyanophenyl moiety is a recognized pharmacophore in medicinal chemistry, often utilized for its ability to engage in favorable interactions with biological targets and for its metabolic stability. While specific, widespread applications of this compound in marketed drugs are not extensively documented, its role as a key intermediate is significant.
The cyanophenyl group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry allows it to probe narrow binding pockets in enzymes and receptors. Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as a carboxylate or a halogen atom, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Therapeutic Areas:
-
Enzyme Inhibition: The cyanophenyl fragment is found in various enzyme inhibitors. For instance, it is a component of molecules designed to inhibit farnesyltransferase, an enzyme implicated in the Ras signaling pathway, which is often dysregulated in cancers.[5]
-
Receptor Modulation: The electronic properties of the cyano group can influence the binding affinity and selectivity of ligands for various receptors.
-
Scaffold for Library Synthesis: this compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.
Caption: Synthetic Utility in Library Synthesis.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in the field of drug discovery and development. Its well-defined synthesis routes and the strategic placement of its functional groups make it an attractive starting material for the creation of diverse molecular scaffolds. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.
References
The Pivotal Role of Ethyl 2-(4-cyanophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-cyanophenyl)acetate has emerged as a critical and versatile building block in the synthesis of a variety of pharmacologically active compounds. Its unique chemical structure, featuring a reactive ester group and a cyano-substituted aromatic ring, makes it an ideal starting material for the construction of complex heterocyclic systems that are central to the activity of numerous modern therapeutics. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of Prolyl Hydroxylase Domain (PHD) inhibitors for the treatment of anemia and Factor Xa (FXa) inhibitors for anticoagulation therapy.
This compound in the Synthesis of Prolyl Hydroxylase Domain (PHD) Inhibitors
The hypoxia-inducible factor (HIF) signaling pathway is a crucial cellular mechanism for responding to low oxygen levels (hypoxia).[1][2][3] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][4] In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the genome, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[2][5]
Inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent up-regulation of genes such as erythropoietin (EPO). This has made PHD inhibitors a promising therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.[6]
This compound serves as a key starting material in the synthesis of potent PHD inhibitors, such as 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives.
Data Presentation: In Vitro Activity of Representative PHD Inhibitors
While specific IC50 values for the 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives synthesized directly from this compound are not publicly available in the reviewed literature, the following table presents data for other well-characterized, structurally related pyrazole-based PHD inhibitors to provide a benchmark for activity.
| Compound Name | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |
| Roxadustat | - | 591 | - | [7] |
| Molidustat | 480 | 280 | 450 | [7] |
| JNJ-42041935 | pK(I) = 7.3-7.9 (for all isoforms) | pK(I) = 7.3-7.9 (for all isoforms) | pK(I) = 7.3-7.9 (for all isoforms) | [8] |
Experimental Protocols
A general synthetic route to this class of compounds, as described in patent literature, initiates with the reaction of this compound. The process involves the formation of a pyrazole ring system, followed by coupling with a nicotinamide moiety.
This protocol outlines a homogenous, high-throughput assay to measure the inhibition of PHD2 activity.[1]
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate
-
AlphaLISA Acceptor beads (e.g., anti-hydroxylated HIF-1α antibody-coated)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., HEPES buffer containing FeSO₄, ascorbate, and α-ketoglutarate)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the PHD2 enzyme, biotinylated HIF-1α substrate, and test compound to the microplate wells.
-
Initiate the enzymatic reaction by adding the co-substrates (FeSO₄, ascorbate, and α-ketoglutarate).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
This compound in the Synthesis of Factor Xa Inhibitors
The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa (FXa) is a serine protease that plays a pivotal role in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways.[9] FXa is responsible for the conversion of prothrombin to thrombin, which in turn cleaves fibrinogen to fibrin.[9] Due to its central role, FXa has become a key target for the development of anticoagulant drugs for the prevention and treatment of thromboembolic disorders.[9]
This compound is a precursor to a key intermediate in the synthesis of Apixaban (Eliquis®), a highly potent, selective, and orally bioavailable direct inhibitor of FXa.[2][10][11]
Data Presentation: In Vitro and In Vivo Activity of Apixaban
| Parameter | Value | Species | Reference(s) |
| Ki (Factor Xa) | 0.08 nM | Human | [2][12] |
| 0.16 nM | Rabbit | [2] | |
| 1.3 nM | Rat | [2] | |
| 1.7 nM | Dog | [2] | |
| IC₅₀ (Free Factor Xa) | - | - | - |
| IC₅₀ (Thrombus-associated FXa) | 1.3 nM | Human | [2] |
| IC₅₀ (Thrombin Generation) | 50 nM (rate) | Human | [2] |
| 100 nM (peak) | Human | [2] | |
| Oral Bioavailability | ~50% | Human | [13] |
Experimental Protocols
The synthesis of Apixaban is a multi-step process. A key intermediate, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, which can be synthesized from precursors related to this compound, is reacted with another heterocyclic intermediate to construct the core pyrazolopyridine scaffold of Apixaban.[10][11] The final step typically involves the amidation of the ester group to form the carboxamide of Apixaban.[3]
This assay is used to determine the activity of FXa inhibitors in plasma.
Materials:
-
Citrated platelet-poor plasma (PPP) from patients or spiked with the test compound
-
Factor Xa reagent
-
Chromogenic substrate specific for Factor Xa
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Dilute the patient plasma sample with the assay buffer.
-
Add a known amount of Factor Xa to the diluted plasma. The FXa inhibitor in the plasma will form a complex with some of the added FXa.
-
Incubate the mixture for a specific time to allow for the inhibition reaction to occur.
-
Add the chromogenic substrate. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product.
-
Measure the absorbance of the colored product at a specific wavelength using a microplate reader.
-
The amount of color produced is inversely proportional to the activity of the FXa inhibitor in the sample.
-
Quantify the inhibitor's activity by comparing the absorbance to a standard curve generated with known concentrations of the inhibitor.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, enabling the efficient synthesis of complex and potent drug molecules. Its application in the development of both PHD inhibitors and Factor Xa inhibitors highlights its significance in addressing major therapeutic needs in the treatment of anemia and thromboembolic disorders. The continued exploration of derivatives of this compound is likely to yield further novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 4. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. data.epo.org [data.epo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Reactions and Derivatives of Ethyl 2-(4-cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-cyanophenyl)acetate is a versatile organic intermediate characterized by an ester functional group and a cyanophenyl moiety.[1][2] Its chemical structure, featuring a reactive methylene group, a nitrile, and an ester, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the core chemical reactions, derivatives, and experimental protocols associated with this compound, with a focus on its applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1528-41-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | [1] |
| Synonyms | 4-Cyanophenylacetic acid ethyl ester, Ethyl 4-cyanophenylacetate | [1] |
Core Chemical Reactions
This compound undergoes several key chemical reactions, primarily involving its ester, nitrile, and active methylene functionalities. These reactions are instrumental in the synthesis of a wide array of derivatives.
Hydrolysis of the Ester Group
The ester group of this compound can be readily hydrolyzed under both acidic and basic conditions to yield 4-cyanophenylacetic acid. This carboxylic acid derivative is a valuable precursor for further chemical modifications.[1]
Acid-Catalyzed Hydrolysis:
General Experimental Protocol (Adapted): A mixture of this compound, water, and a strong acid such as sulfuric acid or hydrochloric acid is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 4-cyanophenylacetic acid, is isolated by extraction and purified by recrystallization.
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis is a common method for the conversion of esters to carboxylic acids. A detailed protocol for the hydrolysis of a structurally related compound, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, in the synthesis of Febuxostat, provides a reliable template.[6]
Experimental Protocol (Analogous to Febuxostat Synthesis):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to 35-40°C and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.
-
Filter the solid, wash with a mixture of n-butanol and water, and dry under vacuum to yield 4-cyanophenylacetic acid.
| Hydrolysis Condition | Reagents | Typical Yield | Reference(s) |
| Acid-Catalyzed | H₂SO₄ or HCl, H₂O | Not Reported | [5] |
| Base-Catalyzed | NaOH, H₂O | >90% (by analogy) |
Reduction of the Nitrile Group
The cyano group of this compound can be reduced to a primary amine, yielding ethyl 2-(4-aminomethylphenyl)acetate. This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation:
Common catalysts for the reduction of nitriles include Raney Nickel and Palladium on carbon (Pd/C).[7][8] The reaction is typically carried out under a hydrogen atmosphere.
General Experimental Protocol (Catalytic Hydrogenation):
-
In a high-pressure reactor, dissolve this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of Raney Nickel or 5-10% Pd/C.
-
Pressurize the reactor with hydrogen gas (pressure and temperature will vary depending on the catalyst and substrate).
-
Stir the reaction mixture at the set temperature and pressure until the reaction is complete (monitored by TLC or GC).
-
After cooling and depressurizing the reactor, filter the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude ethyl 2-(4-aminomethylphenyl)acetate, which can be further purified by chromatography or distillation.
| Catalyst | Reagents | Conditions | Yield | Reference(s) |
| Raney Nickel | H₂, Ethanol | Room temperature to 50°C, H₂ pressure | Good to excellent (by analogy) | [9][10] |
| Palladium on Carbon (Pd/C) | H₂, Solvent | Varies | Good to excellent (by analogy) | [8] |
A workflow for a typical catalytic hydrogenation is depicted below:
Cyclization Reactions for Heterocycle Synthesis
The active methylene group and the nitrile functionality of this compound make it a key precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyridazines. These reactions often proceed through initial condensation followed by cyclization.
Synthesis of Pyrazole Derivatives:
Reaction with hydrazine or its derivatives can lead to the formation of pyrazolone derivatives. A general procedure involves the condensation of the ester with hydrazine, followed by cyclization.[11][12]
Experimental Protocol (Adapted from Ethyl Cyanoacetate): [12]
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound followed by hydrazine hydrate.
-
Heat the mixture under reflux for several hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent to remove impurities.
-
Acidify the aqueous layer with acetic acid to precipitate the pyrazolone derivative.
-
Filter, wash, and dry the product.
Synthesis of Pyridazine Derivatives:
While direct synthesis from this compound is not explicitly detailed, related cyanoacetic esters are known to react with 1,2-dicarbonyl compounds or their equivalents in the presence of a base to form pyridazinone derivatives.[4]
A general pathway for pyrazole synthesis is shown below:
References
- 1. CN109503513B - One-pot synthesis method of febuxostat intermediate - Google Patents [patents.google.com]
- 2. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. afinitica.com [afinitica.com]
The Strategic Role of Ethyl 2-(4-cyanophenyl)acetate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-cyanophenyl)acetate, a versatile bifunctional molecule, has emerged as a critical building block in the landscape of organic synthesis. Its unique structure, incorporating both a reactive ester and a synthetically malleable nitrile group, provides a valuable scaffold for the construction of complex molecular architectures. This technical guide delves into the core functionalities of this compound, presenting its synthesis, key reactions, and notable applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are provided to offer a comprehensive resource for professionals in the field.
Physicochemical Properties and Specifications
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 1528-41-2 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Solid |
| Melting Point | 90-94 °C |
| Boiling Point | 305 °C |
| Density | 1.11 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] |
| IUPAC Name | This compound |
| Synonyms | 4-Cyanophenylacetic acid ethyl ester, Ethyl 4-cyanophenylacetate |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a cyanation reaction of an appropriate halo-aromatic precursor. The protocol detailed below describes the synthesis from ethyl 2-(4-bromophenyl)acetate.
Experimental Protocol: Cyanation of Ethyl 2-(4-bromophenyl)acetate
This procedure outlines the nucleophilic substitution of the bromine atom with a cyanide group using copper(I) cyanide.
Materials:
-
Ethyl 2-(4-bromophenyl)acetate
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl 2-(4-bromophenyl)acetate (1.0 eq) in DMF, add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield (%) |
| Ethyl 2-(4-bromophenyl)acetate | 243.10 | 1.0 | - |
| Copper(I) cyanide | 89.56 | 1.2 | - |
| This compound | 189.21 | - | 75-85 |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis
This compound serves as a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The presence of both an ester and a nitrile group allows for a variety of chemical transformations, making it a valuable precursor for heterocyclic and other complex molecular frameworks.
Intermediate in the Synthesis of Febuxostat
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout. While not a direct precursor, this compound is a key structural motif and can be elaborated into crucial intermediates for Febuxostat synthesis. A plausible synthetic disconnection suggests its utility in forming the cyanophenyl moiety of the final drug. A key step in many reported syntheses of Febuxostat involves the formation of a thiazole ring, for which a derivative of this compound can be a starting point. For instance, the synthesis of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a direct precursor to Febuxostat, can be envisioned starting from a suitably functionalized cyanophenyl acetic acid derivative.
Experimental Protocol: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat
This protocol details the final step in a common synthetic route to Febuxostat.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a stirred solution of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) in n-butanol, add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to 35-40 °C and stir for 1-2 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated HCl.
-
The precipitated product is filtered, washed with a mixture of n-butanol and water, and dried under vacuum to afford Febuxostat.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Yield (%) |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 344.42 | 1.0 | - |
| Sodium hydroxide | 40.00 | 3.0 | - |
| Febuxostat | 316.37 | - | >90 |
Febuxostat Synthesis Workflow:
Caption: Final step in the synthesis of Febuxostat from a key intermediate.
Mechanism of Action: Febuxostat and Xanthine Oxidase Inhibition
Febuxostat exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing the production of uric acid in the body.[1][2][3]
Caption: Febuxostat's inhibition of xanthine oxidase in the uric acid pathway.
Potential Precursor in the Synthesis of Cetirizine
Cetirizine is a second-generation antihistamine used to treat allergies. The core structure of Cetirizine contains a (4-chlorophenyl)phenylmethylpiperazine moiety linked to an ethoxyacetic acid group. While direct synthesis from this compound is not the most common route, its structure lends itself to the synthesis of key intermediates. For example, the cyanophenyl group can be a precursor to a benzophenone derivative, a common starting material for Cetirizine synthesis.
A Plausible Synthetic Connection:
-
Hydrolysis and Decarboxylation: The ester and nitrile groups of this compound can be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield 4-cyanotoluene.
-
Oxidation: The methyl group of 4-cyanotoluene can be oxidized to a carboxylic acid, yielding 4-cyanobenzoic acid.
-
Friedel-Crafts Acylation: 4-Cyanobenzoic acid can be converted to its acid chloride and then used in a Friedel-Crafts acylation with chlorobenzene to form a cyanobenzophenone intermediate.
-
Further Elaboration: This intermediate can then be carried forward through established synthetic routes to Cetirizine.
Mechanism of Action: Cetirizine as a Histamine H1 Receptor Antagonist
Cetirizine is a selective antagonist of the peripheral histamine H1 receptor.[][5] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, sneezing, and vasodilation. Cetirizine competitively blocks histamine from binding to these receptors, thereby alleviating the symptoms of the allergic reaction.[]
Caption: Cetirizine's antagonism of the histamine H1 receptor.
Other Synthetic Transformations
The reactivity of the ester and nitrile functionalities in this compound opens avenues for various other synthetic transformations, making it a versatile tool for medicinal chemists.
-
Hydrolysis: The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-(4-cyanophenyl)acetic acid, which can be used in amide bond forming reactions.
-
Reduction: The nitrile group can be reduced to a primary amine, providing a key functional group for further derivatization.
-
Cyclization Reactions: The active methylene group adjacent to the ester and the aromatic ring can participate in various condensation and cyclization reactions to form heterocyclic systems.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in its role as a precursor to important pharmaceutical agents. The ability to selectively manipulate its ester and nitrile functionalities provides a strategic advantage in the design and execution of complex synthetic routes. This guide has provided a technical overview of its synthesis, key applications, and the biological relevance of the molecules derived from it, underscoring its significance for researchers and professionals in the field of drug discovery and development.
References
The Versatile Intermediate: A Technical Guide to Ethyl 2-(4-cyanophenyl)acetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-cyanophenyl)acetate is a key organic intermediate characterized by a reactive methylene group, an ester, and a cyano-substituted aromatic ring.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential. While its direct application as a starting material for major commercialized active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its utility in the construction of biologically active scaffolds, particularly pyrazole derivatives, is a subject of significant interest in drug discovery. This technical guide provides an in-depth overview of the synthesis, chemical properties, and a key application of the closely related and functionally analogous ethyl cyanoacetate in the preparation of pyrazole-based compounds, which are prominent in many marketed drugs.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | 98% | [3] |
| InChI | InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | [3] |
| InChI Key | DFEWKWBIPMKGFG-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)Cc1ccc(cc1)C#N | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of an aryl bromide precursor. The following table summarizes a typical laboratory-scale synthesis.
| Reactant | Molecular Weight | Quantity | Moles |
| Ethyl 4-bromophenylacetate | 243.09 g/mol | 423.7 g | 1.74 |
| Copper(I) Cyanide (CuCN) | 89.56 g/mol | 214 g | 2.39 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 g/mol | 2.1 L | - |
Experimental Protocol:
-
Under a nitrogen atmosphere, charge a reactor with ethyl 4-bromophenylacetate (423.7 g) and N-Methyl-2-pyrrolidone (NMP) (2.1 L).
-
Add Copper(I) Cyanide (CuCN) (214 g) to the mixture.
-
Heat the reaction mixture to 200°C and maintain at reflux for 4 hours. Monitor the reaction progress by in-process control (IPC).
-
After completion, cool the reaction to room temperature.
-
Add ethyl acetate (2.1 L) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (2.1 L).
-
Filter the mixture. Separate the organic layer and wash it with saturated aqueous NH₄Cl (2.1 L).
-
Extract the combined aqueous layers with ethyl acetate (1.2 L).
-
Combine all organic layers and wash with a saturated aqueous solution of sodium chloride (NaCl) (1.2 L).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
To the concentrated residue, add ethyl acetate (200 ml) and petroleum ether (2 L).
-
Stir the resulting slurry for 30 minutes.
-
Filter the solid product and dry to obtain this compound.
Yield: 220 g (67.9%)
Application in the Synthesis of Bioactive Heterocycles: The Pyrazole Scaffold
The cyanophenyl acetate moiety is a versatile precursor for the synthesis of various heterocyclic systems. A prominent example is the use of the functionally similar ethyl cyanoacetate in multicomponent reactions to generate highly substituted pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are present in a wide range of pharmaceuticals.[2]
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A one-pot, four-component reaction demonstrates the utility of ethyl cyanoacetate in constructing complex heterocyclic scaffolds with potential biological activity.[2]
| Reactant | Role |
| Enaminone | Starting material |
| Benzaldehyde | Aldehyde component |
| Hydrazine Dihydrochloride | Nitrogen source for pyrazole ring |
| Ethyl Cyanoacetate | Active methylene compound |
| Ammonium Acetate | Catalyst |
| Water | Solvent |
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[2]
-
Prepare a stirred suspension of hydrazine dihydrochloride (10 mmol) and ammonium acetate (1 g) in water (20 ml).
-
To this suspension, add the enaminone (10 mmol), benzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol).
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Crystallize the crude product from ethanol to yield the analytically pure pyrazolo[3,4-b]pyridine derivative.
Reaction Workflow
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Proposed Reaction Mechanism
The formation of the pyrazolo[3,4-b]pyridine scaffold is proposed to proceed through a series of interconnected reactions.
Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine synthesis.
Conclusion
This compound and its analogs are valuable intermediates in pharmaceutical research and development. Their chemical reactivity allows for the efficient construction of complex heterocyclic molecules, such as the pyrazole derivatives highlighted in this guide. The ability to participate in multicomponent reactions makes them particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs. Further exploration of the synthetic potential of this compound is warranted to uncover novel bioactive compounds that could address unmet medical needs.
References
An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate (CAS: 1528-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-cyanophenyl)acetate is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug discovery, particularly as a precursor to the xanthine oxidase inhibitor, Febuxostat. Spectroscopic data is presented in a structured format for easy reference, and a detailed visualization of the relevant biological pathway is provided to illustrate its therapeutic context.
Chemical and Physical Properties
This compound is an organic compound that can appear as a solid or a colorless to pale yellow liquid.[1][2] It is characterized by the presence of an ethyl ester and a cyanophenyl group.[3] This compound is soluble in organic solvents like ethanol and ether but has limited solubility in water.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1528-41-2 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][4] |
| Appearance | Solid or colorless to pale yellow liquid | [1][2] |
| Melting Point | 90-94°C | [4] |
| Boiling Point | 305°C | [4] |
| Density | 1.11 g/cm³ | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyanophenylacetic acid ethyl ester, Ethyl 4-cyanophenylacetate | [2][3] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 | d | 2H | Ar-H |
| 7.41 | d | 2H | Ar-H |
| 4.18 | q | 2H | -OCH₂CH₃ |
| 3.68 | s | 2H | -CH₂-Ar |
| 1.26 | t | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.0 | C=O (Ester) |
| 139.5 | Quaternary Ar-C |
| 132.5 | Ar-CH |
| 129.9 | Ar-CH |
| 118.6 | C≡N |
| 111.4 | Quaternary Ar-C |
| 61.6 | -OCH₂CH₃ |
| 40.8 | -CH₂-Ar |
| 14.1 | -OCH₂CH₃ |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2230 | C≡N stretch |
| ~1735 | C=O stretch (Ester) |
| ~1608, 1508 | C=C stretch (Aromatic) |
| ~1240, 1180 | C-O stretch (Ester) |
| ~2980 | C-H stretch (Aliphatic) |
| ~3050 | C-H stretch (Aromatic) |
Table 5: Mass Spectrometry Data
| m/z | Fragmentation |
| 189 | [M]⁺ |
| 144 | [M - OCH₂CH₃]⁺ |
| 116 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyanation of ethyl 4-bromophenylacetate.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Ethyl 4-bromophenylacetate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (PE)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine ethyl 4-bromophenylacetate (423.7 g) and N-Methyl-2-pyrrolidone (2.1 L).[6]
-
Add copper(I) cyanide (214 g) to the mixture.[6]
-
Heat the reaction mixture to 200°C and maintain at this temperature with stirring for 4 hours.[6]
-
Monitor the reaction progress using a suitable analytical technique (e.g., IPC).[6]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Add ethyl acetate (2.1 L) and a saturated aqueous solution of ammonium chloride (2.1 L) and filter the mixture.[6]
-
Separate the organic layer and wash it with a saturated aqueous solution of ammonium chloride (2.1 L).[6]
-
Extract the combined aqueous layers with ethyl acetate (1.2 L).[6]
-
Combine all organic layers and wash with a saturated aqueous solution of sodium chloride (1.2 L).[6]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[6]
-
Concentrate the dried organic layer under reduced pressure.[6]
-
To the concentrated residue, add ethyl acetate (200 ml) and petroleum ether (2 L) and stir for 30 minutes.[6]
-
Filter the resulting solid and dry to obtain this compound (yield: 220 g, 67.9%).[6]
Purification Protocols
3.2.1. Column Chromatography
Workflow for Column Chromatography Purification:
Caption: General workflow for purification by column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
3.2.2. Recrystallization
-
Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
For maximum yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Role in Drug Development and Signaling Pathway Visualization
This compound is a crucial intermediate in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase.[7][8][9][10] Xanthine oxidase is a key enzyme in the purine degradation pathway, responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2][5][11][12][13][14][15][16][17][18] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[1][5][13]
Febuxostat acts by non-competitively blocking the molybdenum pterin center, the active site of xanthine oxidase, thereby inhibiting the production of uric acid.[11][19]
The following diagram illustrates the purine degradation pathway and the mechanism of action of Febuxostat, highlighting the importance of this compound as a building block for this therapeutic agent.
Caption: Xanthine oxidase inhibition by Febuxostat.
Safety Information
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and significant applications in pharmaceutical synthesis. This guide has provided a detailed overview of its characteristics, synthesis, and purification, along with its crucial role as a precursor to the gout medication Febuxostat. The provided experimental protocols and spectroscopic data serve as a practical resource for researchers and professionals in the field of drug development and organic chemistry.
References
- 1. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. chembk.com [chembk.com]
- 5. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 6. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. data.epo.org [data.epo.org]
- 9. CN102936230A - New preparation method of febuxostat - Google Patents [patents.google.com]
- 10. CN102002017A - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. quora.com [quora.com]
- 18. youtube.com [youtube.com]
- 19. Febuxostat - Wikipedia [en.wikipedia.org]
Starting materials for "Ethyl 2-(4-cyanophenyl)acetate" synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for Ethyl 2-(4-cyanophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document provides a comparative analysis of common synthetic strategies, focusing on starting materials, reaction efficiency, and experimental protocols to aid researchers in selecting the most suitable method for their applications.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches: the cyanation of a pre-existing phenylacetate scaffold and the esterification of 4-cyanophenylacetic acid. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.
Cyanation of Ethyl 4-bromophenylacetate
This widely utilized method involves a nucleophilic substitution reaction where the bromide on the aromatic ring of Ethyl 4-bromophenylacetate is displaced by a cyanide group. Common cyanide sources for this transformation include copper(I) cyanide and zinc cyanide.
Esterification of 4-Cyanophenylacetic Acid
This straightforward approach involves the direct esterification of 4-cyanophenylacetic acid with ethanol in the presence of an acid catalyst. This method is often favored when 4-cyanophenylacetic acid is readily available or easily synthesized.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Purity | Advantages | Disadvantages |
| Cyanation | Ethyl 4-bromophenylacetate[1][2][3] | Cuprous Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP), 200°C[2][3] | 67.9%[2][3] | Not specified | Direct conversion from a common building block. | High reaction temperature, use of a toxic cyanide source. |
| Esterification | 4-Cyanophenylacetic acid, Ethanol | Thionyl chloride or Sulfuric acid, Room Temperature to Reflux[4] | ~98% (for methyl ester)[4] | High | Mild reaction conditions, high yield. | Requires the synthesis or purchase of 4-cyanophenylacetic acid. |
Experimental Protocols
Protocol 1: Cyanation of Ethyl 4-bromophenylacetate with Cuprous Cyanide
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Ethyl 4-bromophenylacetate (423.7 g)
-
Cuprous Cyanide (CuCN) (214 g)
-
N-Methyl-2-pyrrolidone (NMP) (2.1 L)
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Petroleum Ether (PE)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add Ethyl 4-bromophenylacetate and NMP.
-
Add Cuprous Cyanide to the mixture.
-
Heat the reaction mixture to 200°C and maintain at reflux with stirring for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., IPC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of NH4Cl.
-
Filter the mixture. Separate the organic layer and wash it with a saturated aqueous NH4Cl solution.
-
Extract the combined aqueous layers with ethyl acetate.
-
Combine all organic layers and wash with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
To the residue, add ethyl acetate and petroleum ether, stir for 30 minutes, filter, and dry the solid to obtain this compound.
Protocol 2: Esterification of 4-Cyanophenylacetic Acid
This is a general procedure for the synthesis of the corresponding methyl ester, which can be adapted for the ethyl ester by substituting methanol with ethanol.[4]
Materials:
-
4-Cyanophenylacetic acid (1 eq)
-
Ethanol
-
Thionyl chloride (1.5 eq) or concentrated Sulfuric Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure using Thionyl Chloride:
-
In an ice-cold solution of 4-cyanophenylacetic acid in ethanol, add thionyl chloride dropwise.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, evaporate the ethanol.
-
Slowly quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Procedure using Sulfuric Acid:
-
To a solution of 4-cyanophenylacetic acid in ethanol, slowly add concentrated sulfuric acid dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After completion, cool the mixture to room temperature and adjust the pH to 8 with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Cyanation of Ethyl 4-bromophenylacetate.
Caption: Esterification of 4-Cyanophenylacetic acid.
References
"Ethyl 2-(4-cyanophenyl)acetate" molecular structure and weight
An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate
This guide provides a comprehensive overview of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The document details the molecule's structure, physicochemical properties, a standard synthesis protocol, and a visual representation of its synthesis pathway.
Molecular Structure and Properties
This compound is an organic compound featuring an ethyl ester functional group and a cyanophenyl moiety.[1] Its chemical structure consists of a benzene ring substituted with a cyano group and an ethyl acetate group at the para (1,4) positions. The presence of the cyano group and the ester functional group makes it a versatile building block in the synthesis of more complex molecules and active pharmaceutical ingredients.[1]
The molecular structure is represented by the SMILES string CCOC(=O)Cc1ccc(cc1)C#N.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂[2][3][4][5] |
| Molecular Weight | 189.21 g/mol [2][3][4] |
| CAS Number | 1528-41-2[1][4] |
| Appearance | Solid[2] |
| Melting Point | 90-94 °C[3][6] |
| Boiling Point | 305 °C[3][6] |
| Density | 1.11 g/cm³[3][6] |
| Flash Point | 141 °C[3][6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1] |
| InChI Key | DFEWKWBIPMKGFG-UHFFFAOYSA-N[2] |
Experimental Protocol: Synthesis
A common method for the preparation of this compound is via a cyanation reaction using ethyl 4-bromophenylacetate as the starting material.[3][7] This procedure is a well-established method for introducing a nitrile group onto an aromatic ring.
Objective: To synthesize this compound from Ethyl 4-bromophenylacetate.
Materials:
-
Ethyl 4-bromophenylacetate (423.7 g)
-
N-Methyl-2-pyrrolidone (NMP) (2.1 L)
-
Copper(I) cyanide (CuCN) (214 g)
-
Ethyl acetate (2.1 L + 1.2 L)
-
Saturated ammonium chloride (NH₄Cl) aqueous solution (2.1 L)
-
Saturated sodium chloride (NaCl) aqueous solution (1.2 L)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum Ether (PE) (2 L)
-
Reactor with nitrogen inlet, condenser, and stirrer
Procedure: [3]
-
Under a nitrogen atmosphere, add ethyl 4-bromophenylacetate (423.7 g), NMP (2.1 L), and CuCN (214 g) to the reactor.
-
Heat the mixture to 200°C to achieve reflux.
-
Maintain stirring at this temperature for 4 hours. The reaction progress can be monitored using an appropriate in-process control (IPC) method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (2.1 L) and a saturated aqueous solution of NH₄Cl (2.1 L) to the reactor and stir.
-
Filter the resulting mixture. Separate the organic layer.
-
Wash the organic layer with a saturated NH₄Cl solution (2.1 L).
-
Extract the combined aqueous layers with ethyl acetate (1.2 L).
-
Combine all organic layers and wash with a saturated NaCl aqueous solution (1.2 L).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Concentrate the dried organic solution under reduced pressure.
-
To the concentrated residue, add ethyl acetate (200 ml) and petroleum ether (2 L) and stir for 30 minutes to induce precipitation.
-
Filter the solid product and dry it to obtain this compound.
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Workflow for the synthesis of this compound.
References
- 1. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 1528-41-2 [chemicalbook.com]
- 5. This compound,1528-41-2_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]
- 6. CAS # 1528-41-2, Ethyl (4-cyanophenyl)acetate, (4-Cyanophenyl)acetic acid ethyl ester, 4-Cyanobenzeneacetic acid ethyl ester, NSC 130982 - chemBlink [chemblink.com]
- 7. This compound CAS#: 1528-41-2 [amp.chemicalbook.com]
The Therapeutic Potential of Ethyl 2-(4-cyanophenyl)acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical scaffold of ethyl 2-(4-cyanophenyl)acetate has emerged as a promising starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in several key areas of drug discovery, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.
Anticancer Applications: Thiazole and Pyrazoline Derivatives
Derivatives of this compound have shown notable efficacy as anticancer agents, particularly in the form of thiazole and pyrazoline heterocyclic structures. These compounds often exert their effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
4-Cyanophenyl Substituted Thiazol-2-ylhydrazones
A significant class of anticancer agents derived from a related precursor, α-bromo-4-cyanoacetophenone, are 4-cyanophenyl substituted thiazol-2-ylhydrazones. These compounds have demonstrated potent growth-inhibitory effects against various cancer cell lines.[1]
Table 1: Anticancer Activity of 4-Cyanophenyl Thiazol-2-ylhydrazone Derivatives [1]
| Compound ID | Structure | Cancer Cell Line | GI50 (µM) |
| 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.0 ± 0.1 |
| HCT-116 (Colon) | 1.6 ± 0.1 | ||
| 3a' | 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.7 ± 0.3 |
| 3b' | (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.6 ± 0.2 |
| 3n | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.1 ± 0.5 |
| 3w | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.5 ± 0.8 |
Mechanism of Action: Studies have indicated that these thiazole derivatives induce cancer cell death through a caspase-dependent apoptotic pathway.[2]
Experimental Protocols:
Synthesis of 4-Cyanophenyl-2-hydrazinylthiazoles: [1] This synthesis is a single-step cyclization reaction.
-
Starting Materials: Substituted thiosemicarbazones and α-bromo-4-cyanoacetophenone.
-
Reaction Conditions: The reactants are typically refluxed in a suitable solvent such as ethanol.
-
Work-up: The resulting solid product is filtered, washed, and can be purified by recrystallization.
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualization of Experimental Workflow:
MTT Assay Workflow Diagram
Anti-inflammatory Activity: Pyrimidine Derivatives
The core structure of this compound can be utilized in the synthesis of pyrimidine derivatives, which have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory and COX-2 Inhibitory Activity of Pyrimidine Derivatives [3]
| Compound ID | Structure | In vivo Anti-inflammatory Activity (ED50, µM) | In vitro COX-2 Inhibition (IC50, µM) |
| 76 | Cycloheptene-fused thiopyrimidine | 1.61 ± 0.0001 | 0.14 ± 0.0002 |
| 77 | Cycloheptene-fused thiopyrimidine | 1.56 ± 0.0001 | 0.12 ± 0.0001 |
| 78 | Cyclohexene-fused thiopyrimidine | 1.67 ± 0.0001 | 0.17 ± 0.0003 |
| 79 | Cyclohexene-fused thiopyrimidine | 1.71 ± 0.0002 | 0.20 ± 0.0005 |
| Indomethacin | (Reference) | 9.568 ± 0.00078 | 2.63 ± 0.0005 |
| Celecoxib | (Reference) | - | 0.30 ± 0.0004 |
Mechanism of Action: The anti-inflammatory effects of these pyrimidine derivatives are attributed to their selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.
Experimental Protocols:
Synthesis of Pyrimidine Derivatives: [4]
-
Condensation: Ethyl cyanoacetate is condensed with thiourea in the presence of a base like sodium ethoxide to form 6-amino-2-thioxo-1H-pyrimidine-4-one.
-
Further Reactions: This intermediate can then be reacted with various reagents, such as aldehydes and primary amines, to generate a library of substituted pyrimidine derivatives.
Carrageenan-Induced Paw Edema in Rats: [5][6] This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered, usually intraperitoneally or orally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualization of Signaling Pathway:
COX-2 Inhibition Pathway
Neurodegenerative Diseases: Oxadiazole Derivatives
The 4-cyanophenyl moiety of the core structure is a valuable precursor for the synthesis of 1,2,4-oxadiazole derivatives, which have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by inhibiting acetylcholinesterase (AChE).
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of 1,2,4-Oxadiazole Derivatives [7]
| Compound ID | Structure | AChE IC50 (µM) | BuChE IC50 (µM) |
| 6n | 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | > 100 | 5.07 |
| Donepezil | (Reference) | - | - |
Mechanism of Action: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease. Some derivatives also show selectivity for BuChE, another enzyme involved in acetylcholine metabolism.
Experimental Protocols:
Synthesis of 1,2,4-Oxadiazole Derivatives: [8]
-
Amidoxime Formation: The nitrile group of a 4-cyanophenyl derivative can be converted to an amidoxime by reaction with hydroxylamine.
-
Cyclization: The amidoxime is then cyclized with a carboxylic acid derivative (e.g., an acyl chloride or ester) in the presence of a coupling agent or under heating to form the 1,2,4-oxadiazole ring.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method): [3][9]
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme.
-
Procedure: a. Incubate the enzyme with the test compound for a set period. b. Initiate the reaction by adding the substrate, acetylthiocholine. c. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measurement: The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity. The inhibitory activity of the test compound is determined by the reduction in the rate of color formation.
Visualization of Logical Relationship:
Mechanism of AChE Inhibition
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
"Ethyl 2-(4-cyanophenyl)acetate" Knoevenagel condensation protocol
Application Notes and Protocols for the Knoevenagel Condensation
Topic: Synthesis of Ethyl 2-cyano-3-(4-cyanophenyl)acrylate via Knoevenagel Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds.[1][2][3] This reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[4][5] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[1][2] This document provides a detailed protocol for the Knoevenagel condensation of 4-cyanobenzaldehyde with ethyl 2-cyanoacetate to synthesize ethyl 2-cyano-3-(4-cyanophenyl)acrylate, a versatile building block in medicinal chemistry and materials science.
Reaction Scheme
The Knoevenagel condensation between 4-cyanobenzaldehyde and ethyl 2-cyanoacetate proceeds via a base-catalyzed mechanism to yield ethyl 2-cyano-3-(4-cyanophenyl)acrylate.
Scheme 1: Knoevenagel condensation of 4-cyanobenzaldehyde and ethyl 2-cyanoacetate.
Data Presentation
The following table summarizes various catalytic systems and conditions reported for Knoevenagel condensations of aromatic aldehydes with ethyl cyanoacetate, which are applicable to the synthesis of ethyl 2-cyano-3-(4-cyanophenyl)acrylate.
| Catalyst | Aldehyde Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | 4-Fluorobenzaldehyde | Ethanol | Reflux | 3-6 h | - | [4] |
| DABCO / [HyEtPy]Cl | 4-Fluorobenzaldehyde | Water | 50 | 40 min | up to 97 | [4] |
| Diisopropylethylammonium acetate (DIPEAc) | Aromatic aldehydes | Hexane | 65-70 | 3-6 h | 91-96 | [6][7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Water | Benzaldehyde | Water | Room Temp. | 20 min | 96 | [8] |
| SeO₂/ZrO₂ | 4-Nitrobenzaldehyde | Water | Room Temp. | 0.5 h | - | [1] |
| Triphenylphosphine (TPP) | Aromatic aldehydes | Solvent-free | - | - | Excellent | [9] |
| [Aemim]Br (Ionic Liquid) | Benzaldehyde | None | 25 | - | Good | [10] |
Note: Yields are as reported in the literature for the specified substrates and may vary for the reaction of 4-cyanobenzaldehyde.
Experimental Protocols
This section provides a detailed methodology for the synthesis of ethyl 2-cyano-3-(4-cyanophenyl)acrylate.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq), ethyl 2-cyanoacetate (1.05 eq), and absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[4]
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: DIPEAc-Catalyzed Condensation in Hexane [6][7]
-
Reactant Preparation: In a suitable reaction flask, combine 4-cyanobenzaldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), and hexane (10 ml).
-
Catalyst Addition: Add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 65-70 °C.
-
Monitoring: Monitor the reaction progress by TLC (eluent: hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to 40-45 °C. The product layer may separate.
-
Purification: Separate the product layer and concentrate it under vacuum. The resulting material can be purified by recrystallization from a suitable solvent.
Visualizations
Diagram 1: Generalized Knoevenagel Condensation Mechanism
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation.
References
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. asianpubs.org [asianpubs.org]
- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Ethyl 2-(4-cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of Ethyl 2-(4-cyanophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate identification, quantification, and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase method is typically employed.
Quantitative Data Summary
| Parameter | Value |
| Column | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 4.5 - 5.5 min |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Precisely mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water.
-
Add 1 mL of formic acid to the mixture.
-
Degas the mobile phase for at least 15 minutes using a sonicator or vacuum filtration.
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in the mobile phase to a final concentration of 0.1 mg/mL in a 100 mL volumetric flask.
3. Sample Solution Preparation:
-
Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration similar to the standard solution.
4. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area for the analyte.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile impurities and for confirming the identity of this compound.
Quantitative Data Summary
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
| Expected Retention Time | ~ 10 - 12 min |
| Key Mass Fragments (m/z) | 189 (M+), 144, 116, 89 |
Experimental Protocol
1. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
2. GC-MS System Setup and Analysis:
-
Set up the GC-MS system with the specified parameters.
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the analyte peak.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of this compound.
Quantitative Data Summary
¹H NMR (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.71 | Doublet (d) | 2H | Aromatic CH |
| 7.59 | Singlet (s) | 2H | Methylene CH₂ |
| 4.12 | Quartet (q) | 2H | Ethyl CH₂ |
| 1.20 | Triplet (t) | 3H | Ethyl CH₃ |
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.64 | Doublet (d) | 2H | Aromatic CH |
| 7.42 | Doublet (d) | 2H | Aromatic CH |
| 4.21 | Quartet (q) | 2H | Ethyl CH₂ |
| 3.69 | Singlet (s) | 2H | Methylene CH₂ |
| 1.28 | Triplet (t) | 3H | Ethyl CH₃ |
Experimental Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Tune and shim the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
If required, acquire a ¹³C NMR spectrum.
3. Data Processing and Interpretation:
-
Process the acquired FID (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
NMR Analysis Logical Flow
Caption: Logical flow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 | Strong | C≡N (Nitrile) stretch |
| ~ 1735 | Strong | C=O (Ester) stretch |
| ~ 1610, 1505 | Medium | C=C (Aromatic) stretch |
| ~ 1240 | Strong | C-O (Ester) stretch |
| ~ 2980 | Medium | C-H (Aliphatic) stretch |
| ~ 3050 | Weak | C-H (Aromatic) stretch |
Experimental Protocol
1. Sample Preparation:
-
For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
For ATR: Place a small amount of the solid sample directly on the ATR crystal.
2. IR Spectrum Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
3. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Analysis Experimental Workflow
Caption: Experimental workflow for IR analysis.
References
Application Notes and Protocols for HPLC Analysis of Ethyl 2-(4-cyanophenyl)acetate and its Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(4-cyanophenyl)acetate and its primary reaction products: (4-cyanophenyl)acetic acid and Ethyl 2-(4-(aminomethyl)phenyl)acetate. This application note is designed to assist researchers in monitoring reaction progress, assessing sample purity, and quantifying these compounds in various experimental settings.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure features an ester and a nitrile functional group, both of which can undergo various transformations. Two common reactions are the hydrolysis of the ester to a carboxylic acid and the reduction of the nitrile to a primary amine.[1]
Monitoring the progress of these reactions and ensuring the purity of the final products is critical in drug development and chemical research. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of this compound and its principal hydrolysis and reduction products.
Key Compounds in this Analysis:
-
This compound (Parent Compound): The starting material for the chemical transformations.
-
(4-cyanophenyl)acetic Acid (Hydrolysis Product): Formed by the cleavage of the ethyl ester group.
-
Ethyl 2-(4-(aminomethyl)phenyl)acetate (Reduction Product): Formed by the reduction of the cyano group.
HPLC Method Protocol
This stability-indicating RP-HPLC method is designed to separate the parent compound from its more polar hydrolysis product and its more basic reduction product.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: HPLC Method Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Gradient Elution Profile
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (this compound, (4-cyanophenyl)acetic acid, and Ethyl 2-(4-(aminomethyl)phenyl)acetate) into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in a minimal amount of acetonitrile and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
-
Working Standard Solution (100 µg/mL):
-
Prepare a mixed working standard solution by appropriately diluting the stock solutions with the 50:50 acetonitrile/water mixture.
-
-
Sample Preparation:
-
For reaction monitoring, quench a small aliquot of the reaction mixture and dilute it with the 50:50 acetonitrile/water mixture to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Protocol for Hydrolysis of this compound
This protocol describes a basic hydrolysis of the ester to generate the carboxylic acid product for analytical purposes.
-
Dissolve 100 mg of this compound in 10 mL of ethanol in a round-bottom flask.
-
Add 5 mL of 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature and monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.
-
Once the reaction is complete (as determined by the disappearance of the starting material peak), neutralize the mixture with 1 M hydrochloric acid.
-
The resulting solution containing (4-cyanophenyl)acetic acid can be diluted for HPLC analysis.
Protocol for Reduction of this compound
This protocol outlines a general procedure for the reduction of the nitrile group to an amine.
-
In a suitable pressure vessel, dissolve 100 mg of this compound in 10 mL of ethanol.
-
Add a catalytic amount of a suitable reducing agent, such as Raney Nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature. Monitor the reaction by taking aliquots, filtering out the catalyst, and analyzing by HPLC.
-
Upon completion, carefully filter the catalyst. The resulting solution contains Ethyl 2-(4-(aminomethyl)phenyl)acetate and can be diluted for HPLC analysis.
Data Presentation
| Compound | Retention Time (min) (Expected) |
| (4-cyanophenyl)acetic Acid | ~ 4.5 |
| Ethyl 2-(4-(aminomethyl)phenyl)acetate | ~ 6.8 |
| This compound | ~ 9.2 |
Table 3: Expected Retention Times
Note: Actual retention times may vary slightly depending on the specific HPLC system and column used.
Visualization of Workflows
Caption: Workflow for Synthesis and HPLC Analysis.
Caption: Chemical Transformation Pathways.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the analysis of this compound and its key hydrolysis and reduction products. The gradient elution allows for the effective separation of these compounds with varying polarities within a reasonable timeframe. This application note, with its detailed protocols and clear data presentation, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling efficient reaction monitoring and purity assessment.
References
Application Note: GC-MS Analysis for Reaction Monitoring of Ethyl 2-(4-cyanophenyl)acetate Synthesis
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of the synthesis of Ethyl 2-(4-cyanophenyl)acetate. This compound is a key intermediate in the development of various pharmaceutical agents. The described protocol provides a reliable and efficient means for researchers, scientists, and drug development professionals to track the consumption of the starting material, Ethyl 2-(4-bromophenyl)acetate, and the formation of the desired product. The method is suitable for in-process control and final product purity assessment.
Introduction
The synthesis of aryl nitriles is a fundamental transformation in organic chemistry, with the products serving as versatile precursors in medicinal chemistry. The cyano group can be readily converted into other functional groups, making compounds like this compound valuable building blocks. A common synthetic route is the copper-catalyzed cyanation of the corresponding aryl bromide, Ethyl 2-(4-bromophenyl)acetate.[1][2][3][4] To optimize reaction conditions, ensure reaction completion, and assess the purity of the product, a reliable analytical method is essential. GC-MS offers the necessary selectivity and sensitivity for monitoring the complex mixtures of such reactions.[5] This note provides a comprehensive protocol for sample preparation and GC-MS analysis to effectively monitor this important chemical transformation.
Experimental Protocol
Reaction Mixture Sampling and Preparation
A critical step in reaction monitoring is the immediate quenching of the reaction aliquot to prevent any further chemical changes.
Materials:
-
Reaction mixture aliquot (e.g., 100 µL)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2 mL autosampler vials with inserts
Procedure:
-
Withdraw a 100 µL aliquot from the reaction vessel at specified time points (e.g., 0, 2, 4, 6, and 24 hours).
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of deionized water.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.[6]
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial.
-
Wash the organic extract with 1 mL of saturated sodium bicarbonate solution to neutralize any acidic components.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Filter the dried organic solution to remove the drying agent.[7]
-
Dilute the sample to a final concentration of approximately 10-20 µg/mL in ethyl acetate for GC-MS analysis.[1]
-
Transfer the final diluted sample to a 2 mL autosampler vial.
GC-MS Instrumentation and Conditions
The following parameters have been optimized for the separation and detection of Ethyl 2-(4-bromophenyl)acetate and this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
| Data Acquisition | Full Scan |
Data Presentation and Analysis
Quantitative analysis can be performed by integrating the peak areas of the starting material and the product. The relative percentage of each component can be calculated from the total ion chromatogram (TIC). For more accurate quantification, a calibration curve using standards of known concentrations should be prepared.
Table 1: Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Reaction Time (hours) | Retention Time (min) - Ethyl 2-(4-bromophenyl)acetate | Peak Area (%) | Retention Time (min) - this compound | Peak Area (%) |
| 0 | 10.52 | 98.5 | - | 0 |
| 2 | 10.52 | 65.2 | 9.88 | 32.8 |
| 4 | 10.52 | 35.8 | 9.88 | 61.5 |
| 6 | 10.52 | 10.1 | 9.88 | 88.2 |
| 24 | 10.52 | < 1.0 | 9.88 | 98.7 |
Note: Retention times are estimates and may vary depending on the specific instrument and column conditions. Peak Area (%) is calculated as the area of the specific component divided by the total area of all components in the chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sampling the reaction mixture to obtaining the final analytical results.
Caption: GC-MS analysis workflow for reaction monitoring.
Fragmentation Pathway of this compound
The mass spectrum of the product, this compound (Molecular Weight: 189.21 g/mol ), can be interpreted by considering the fragmentation of the parent molecule in the mass spectrometer's ion source.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The GC-MS method presented in this application note is a highly effective tool for monitoring the synthesis of this compound. It provides clear separation of the starting material and product, allowing for reliable quantitative analysis of the reaction progress. The detailed protocol for sample preparation and instrument parameters can be readily implemented in a process chemistry or quality control laboratory. This method will aid researchers in optimizing reaction conditions, determining reaction endpoints, and ensuring the quality of this important pharmaceutical intermediate.
References
- 1. This compound CAS#: 1528-41-2 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. 14062-25-0|Ethyl 2-(4-bromophenyl)acetate|BLD Pharm [bldpharm.com]
Application Note: NMR Spectroscopic Characterization of Ethyl 2-(4-cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of Ethyl 2-(4-cyanophenyl)acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are powerful analytical techniques essential for the structural elucidation and purity assessment of small molecules in drug discovery and development. This application note outlines the methodology for sample preparation, data acquisition, and spectral interpretation, and includes predicted quantitative data to aid in the analysis of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring an ethyl ester, a methylene bridge, and a para-substituted cyanophenyl ring, gives rise to a distinct NMR spectrum. Accurate characterization by NMR is crucial to confirm its identity and purity before its use in further synthetic steps. This note provides the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol, and a visual representation of the expected molecular correlations.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, based on analysis of structurally similar compounds. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.65 | Doublet | 2H | ~8.0 | Ar-H (ortho to CN) |
| ~7.40 | Doublet | 2H | ~8.0 | Ar-H (meta to CN) |
| ~4.20 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |
| ~3.70 | Singlet | 2H | - | Ar-CH₂ -CO- |
| ~1.25 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C =O |
| ~140.0 | Ar-C (ipso to CH₂COOEt) |
| ~132.5 | Ar-C H (ortho to CN) |
| ~130.0 | Ar-C H (meta to CN) |
| ~118.5 | C ≡N |
| ~112.0 | Ar-C (ipso to CN) |
| ~61.5 | -O-C H₂-CH₃ |
| ~41.0 | Ar-C H₂-CO- |
| ~14.0 | -O-CH₂-C H₃ |
Experimental Protocols
A standardized protocol is critical for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Materials:
-
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1]
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent them from entering the NMR tube.[3]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
-
Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 128-1024 scans are often required due to the low natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, quartet) and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Visualization of Experimental Workflow and Structural Correlations
Diagram 1: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR analysis of this compound.
Diagram 2: ¹H NMR Signal Correlations in this compound
Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-(4-cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing Ethyl 2-(4-cyanophenyl)acetate as a key starting material. This versatile reagent, featuring a reactive methylene group and a cyanophenyl moiety, serves as a valuable building block for the construction of biologically relevant scaffolds such as pyridinones, pyrazoles, and thiazoles.
Overview of this compound as a Synthon
This compound is an organic compound characterized by an ester functional group and a cyanophenyl group.[1] Its structure allows for a variety of chemical reactions, making it a versatile precursor in synthetic organic chemistry. The presence of the cyano group can also impart unique electronic properties to the final molecules, potentially influencing their biological activity.[1]
The core reactivity of this compound lies in its active methylene group, which can participate in a range of condensation and cyclization reactions. This makes it an ideal candidate for the synthesis of diverse heterocyclic systems, which are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Caption: Reactivity of this compound.
Synthesis of 4-(4-cyanophenyl)-substituted Pyridinones
Pyridinone scaffolds are present in numerous biologically active compounds.[5] The Guareschi-Thorpe condensation provides a classical and efficient route to substituted 2-pyridones by reacting a β-ketoester with a cyanoacetamide equivalent in the presence of a base. This compound can be utilized in a multi-component reaction analogous to this condensation to yield highly functionalized pyridinones.
General Reaction Scheme: Guareschi-Thorpe Condensation
Caption: Synthesis of Pyridinones.
Experimental Protocol: Synthesis of 6-Aryl-4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol describes a one-pot, four-component reaction for the synthesis of substituted 2-pyridones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ammonium Acetate
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve substituted acetophenone (10 mmol), aromatic aldehyde (10 mmol), and this compound (10 mmol) in absolute ethanol (50 mL).
-
Add ammonium acetate (80 mmol) and a catalytic amount of piperidine (5-10 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
| Entry | Substituent (Aryl) | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 4-Chlorophenyl | 82 |
| 3 | 4-Methoxyphenyl | 78 |
Synthesis of 3-(4-cyanobenzyl)-substituted Pyrazoles
Pyrazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] A common synthetic route involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Reaction Scheme: Knoevenagel Condensation and Cyclization
Caption: Synthesis of Pyrazoles.
Experimental Protocol: Synthesis of Ethyl 5-amino-3-(4-cyanobenzyl)-1H-pyrazole-4-carboxylate
This two-step protocol involves an initial Knoevenagel condensation followed by cyclization with hydrazine hydrate.
Step 1: Synthesis of Ethyl 2-cyano-3-(4-cyanophenyl)acrylate
-
To a solution of this compound (10 mmol) and an appropriate aldehyde (e.g., formaldehyde or its equivalent, 10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate acrylate.
Step 2: Synthesis of Ethyl 5-amino-3-(4-cyanobenzyl)-1H-pyrazole-4-carboxylate
-
Dissolve the acrylate intermediate (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (12 mmol) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent.
Data Presentation
| Entry | Aldehyde | Intermediate Yield (%) | Final Product Yield (%) |
| 1 | Formaldehyde | 85 | 78 |
| 2 | Benzaldehyde | 88 | 81 |
Synthesis of 4-(4-cyanophenyl)-substituted Thiazoles
Thiazole derivatives are known to possess a broad spectrum of biological activities, including significant anticancer properties.[7][8] The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring.[9][10] While not a direct reaction of this compound, it can be readily converted to a key intermediate for this synthesis.
Synthetic Pathway Overview
Caption: Pathway to Thiazole Synthesis.
Experimental Protocols
Protocol 4.2.1: Synthesis of α-bromo-4-cyanoacetophenone (Intermediate)
-
Hydrolysis: Reflux this compound (10 mmol) with an excess of aqueous sodium hydroxide (20 mmol in 20 mL water) for 2 hours. Acidify the cooled solution with HCl to precipitate 4-cyanophenylacetic acid. Filter, wash with water, and dry.
-
Halogenation: Convert the carboxylic acid to its acid chloride using thionyl chloride. Subsequently, react the acid chloride with diazomethane followed by HBr to yield α-bromo-4-cyanoacetophenone. (Note: This is a hazardous procedure and should be performed with extreme caution by experienced chemists).
Protocol 4.2.2: Hantzsch Thiazole Synthesis of 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole [11]
Materials:
-
α-bromo-4-cyanoacetophenone
-
Substituted thiosemicarbazone (e.g., Benzaldehyde thiosemicarbazone)
-
Ethanol
Procedure:
-
A mixture of α-bromo-4-cyanoacetophenone (1 mmol) and the appropriate substituted thiosemicarbazone (1 mmol) in ethanol (20 mL) is refluxed for 3-4 hours.[11]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried. Recrystallization from ethanol can be performed for further purification.
Data Presentation: Anticancer Activity of Synthesized Thiazoles
The synthesized 4-cyanophenyl-substituted thiazol-2-ylhydrazones have shown significant anticancer efficacy.[11][12]
| Compound ID | Substituent on Hydrazone | Yield (%)[11] | GI50 (µM) vs. MCF-7[11][12] | GI50 (µM) vs. HCT-116[11][12] |
| 3f | 2-hydroxy-3-methylbenzylidene | 72 | 1.0 ± 0.1 | 1.6 ± 0.1 |
| 3a' | pentafluorophenyl)methylene | 78 | 1.7 ± 0.3 | - |
| 3b' | 3-bromothiophen-2-yl)methylene | 69 | - | 1.6 ± 0.2 |
| 3n | 2,6-dichlorobenzylidene | 68 | - | 1.1 ± 0.5 |
| 3w | 1-(4-fluorophenyl)ethylidene | 71 | - | 1.5 ± 0.8 |
MCF-7: Human breast adenocarcinoma cell line. HCT-116: Human colorectal carcinoma cell line. GI50: Growth inhibitory concentration causing 50% cell growth inhibition.
These compounds have been shown to induce cancer cell death via caspase-dependent apoptosis.[11][12]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological applications. The protocols outlined in these notes provide a foundation for researchers to explore the synthesis of novel pyridinone, pyrazole, and thiazole derivatives. The significant anticancer activity of the thiazole derivatives highlights the potential of this building block in the development of new therapeutic agents. Further investigation into the biological properties of other heterocycles derived from this compound is warranted.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-(4-cyanophenyl)acetate with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-cyanophenyl)acetate is a versatile reagent in organic synthesis, primarily utilized as an active methylene compound in the Knoevenagel condensation reaction. This reaction facilitates the formation of a new carbon-carbon double bond through the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. The resulting α,β-unsaturated compounds, specifically ethyl 2-(4-cyanophenyl)-3-aryl/alkylacrylates, are of significant interest in medicinal chemistry and materials science. The presence of the cyano and ester groups, along with the cyanophenyl moiety, imparts unique electronic and biological properties to the synthesized molecules, making them valuable scaffolds in drug discovery, particularly in the development of novel anticancer agents.[1]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of this compound with various aldehydes and ketones. It includes a summary of reaction conditions, quantitative data, and methodologies for the synthesis and biological evaluation of the resulting products.
Reaction Overview: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] In the context of this document, the active methylene protons of this compound are rendered acidic by the adjacent electron-withdrawing cyano and ester groups, facilitating their removal by a base to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields the final condensed product.
A general workflow for this reaction is outlined below:
Figure 1. General experimental workflow for the Knoevenagel condensation.
Data Presentation: Reaction of this compound with Various Carbonyl Compounds
The following tables summarize the quantitative data obtained from the Knoevenagel condensation of this compound with a selection of aromatic aldehydes using different catalytic systems.
Table 1: Reaction with Aromatic Aldehydes using DABCO/Ionic Liquid Catalyst [3]
| Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Ethyl 2-(4-cyanophenyl)-3-(4-chlorophenyl)acrylate | 10 | 95 |
| 4-Fluorobenzaldehyde | Ethyl 2-(4-cyanophenyl)-3-(4-fluorophenyl)acrylate | 15 | 97 |
| 4-Nitrobenzaldehyde | Ethyl 2-(4-cyanophenyl)-3-(4-nitrophenyl)acrylate | 5 | 99 |
| 4-Cyanobenzaldehyde | Ethyl 2,2'-(1,4-phenylenebis(methanylylidene))bis(2-(4-cyanophenyl)acetate) | 15 | 98 |
| 4-Methoxybenzaldehyde | Ethyl 2-(4-cyanophenyl)-3-(4-methoxyphenyl)acrylate | 30 | 90 |
| Salicylaldehyde | Ethyl 2-(4-cyanophenyl)-3-(2-hydroxyphenyl)acrylate | 40 | 86 |
| Terephthalaldehyde | Tetraethyl 2,2'-(1,4-phenylenebis(methanylylidene))bis(2-(4-cyanophenyl)acetate) | 20 | 91 |
Reaction Conditions: this compound (1.2 mmol), Aldehyde (1.0 mmol), DABCO (20 mol%), [HyEtPy]Cl/H₂O, 50 °C.[3]
Table 2: Reaction with Benzaldehyde using DBU/Water Catalyst [4]
| Catalyst System | Reaction Time (min) | Yield (%) |
| DBU/H₂O | 20 | 96 |
Reaction Conditions: this compound (1.0 mmol), Benzaldehyde (1.0 mmol), DBU (1.0 mmol), H₂O (25 mmol), Room Temperature.[4]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Piperidine Catalyst[1]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Knoevenagel Condensation using a DBU/Water Catalyst System[4]
-
Catalyst Preparation: Prepare the DBU/water complex by mixing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol) with water (25 mmol) and stirring for 3 hours.
-
Reaction Setup: In a reaction vessel, add the aldehyde or ketone (1 mmol) and this compound (1 mmol) to the prepared DBU/water complex.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 20-60 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the product often precipitates out of the reaction mixture. Isolate the solid product by filtration and dry it under a vacuum. The aqueous filtrate containing the DBU/water catalyst can often be reused.
Applications in Drug Development: Anticancer Activity
Derivatives of this compound have demonstrated promising potential as anticancer agents.[1] The cytotoxic effects of these compounds are believed to be mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of ethyl 2-(4-cyanophenyl)-3-arylacrylate derivatives against various human cancer cell lines.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Ethyl 2-(4-cyanophenyl)-3-arylacrylate Derivatives [1]
| Compound (Aryl Group) | A549 (Lung Carcinoma) | HT-29 (Colorectal Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) |
| Phenyl | >200 | >200 | >200 |
| 4-Nitrophenyl | 150.3 | 125.7 | 135.2 |
| 4-Chlorophenyl | 110.8 | 95.4 | 105.6 |
| 4-Methoxyphenyl | 180.5 | 165.9 | 175.1 |
| Cinnamyl | 85.2 | 70.3 | 75.8 |
| Doxorubicin (Positive Control) | 1.2 | 0.9 | 1.5 |
The data indicates that the nature of the aryl substituent significantly influences the anticancer activity of the compounds.[1]
Proposed Signaling Pathways
The anticancer activity of these cyanoacrylate derivatives is hypothesized to involve the modulation of critical signaling pathways that are often dysregulated in cancer.
One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. This is often initiated through the intrinsic pathway, which involves the mitochondria.
Figure 2. Proposed intrinsic apoptosis pathway induced by ethyl 2-(4-cyanophenyl)acrylate derivatives.[5]
In addition to inducing apoptosis, these compounds may also inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the JAK/STAT3, Ras/Raf/MEK/ERK, and PI3K/Akt/mTOR pathways.
Figure 3. Potential inhibition of the JAK/STAT3 signaling pathway.[1]
Conclusion
This compound serves as a valuable building block for the synthesis of biologically active α,β-unsaturated compounds via the Knoevenagel condensation. The reaction protocols are generally straightforward and can be adapted using various catalysts to optimize yields and reaction times. The resulting ethyl 2-(4-cyanophenyl)-3-substituted-acrylate derivatives exhibit significant potential as anticancer agents, warranting further investigation into their mechanisms of action and structure-activity relationships to guide the development of more potent and selective therapeutic agents. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Catalysts for Condensation Reactions of Ethyl 2-(4-cyanophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic condensation reactions involving Ethyl 2-(4-cyanophenyl)acetate. This versatile building block can undergo both self-condensation via a Claisen-type reaction and crossed condensation, such as the Knoevenagel condensation, with various carbonyl compounds. The following sections detail the catalysts, experimental procedures, and reaction mechanisms for these transformations, which are crucial in the synthesis of more complex molecules for pharmaceutical and materials science applications.
Section 1: Self-Condensation via Claisen Condensation
The self-condensation of this compound proceeds through a Claisen condensation mechanism, yielding a β-keto ester. This reaction is typically catalyzed by a strong base capable of deprotonating the α-carbon of the ester.
Catalyst and Reaction Data
A suitable catalyst for the self-condensation of substituted ethyl phenylacetates is a strong, non-nucleophilic base such as potassium tert-butoxide. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material.[1][2]
| Catalyst | Base Strength (pKa of conj. acid) | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield (for ethyl phenylacetate) |
| Potassium tert-butoxide | ~19 | Solvent-free or THF | 100 | 30 min | 80%[3][4] |
| Sodium ethoxide | ~16 | Ethanol | Reflux | Several hours | High[1] |
Note: The electron-withdrawing cyano group in this compound increases the acidity of the α-protons, potentially allowing for milder reaction conditions compared to unsubstituted ethyl phenylacetate.
Experimental Protocol: Self-Condensation of this compound
This protocol is adapted from the solvent-free Claisen condensation of ethyl phenylacetate.[3][4]
Materials:
-
This compound
-
Potassium tert-butoxide
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Pentane (for trituration)
Procedure:
-
In a dry round-bottom flask, combine this compound (2 equivalents) and potassium tert-butoxide (1 equivalent).
-
Heat the mixture to 100°C with stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Triturate the oily residue with cold pentane to induce crystallization of the β-keto ester product.
-
Collect the solid product by vacuum filtration and dry under vacuum.
Reaction Pathway: Claisen Condensation
Caption: Claisen condensation of this compound.
Section 2: Crossed Condensation via Knoevenagel Condensation
This compound can undergo a Knoevenagel condensation with aldehydes or ketones, catalyzed by a variety of bases. This reaction is a powerful tool for the formation of carbon-carbon double bonds. This section details protocols for the condensation with 4-cyanobenzaldehyde as a representative example.
Catalyst and Reaction Data for Knoevenagel Condensation
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DABCO/[HyEtPy]Cl | 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | Water | 50 | 40 min | 98 | [5] |
| Piperidine | 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Ethanol | Reflux | 2-4 h | High | [5] |
| L-Proline | Aromatic Aldehydes | Ethyl Cyanoacetate | Solvent-free (MW) | 100 | 2-5 min | 90-98 | [6] |
Experimental Protocols: Knoevenagel Condensation
Protocol 1: DABCO-Catalyzed Condensation [5]
Materials:
-
This compound
-
4-Cyanobenzaldehyde
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g), water (3 mL), and DABCO (20 mol%).
-
To this system, add 4-cyanobenzaldehyde (10 mmol) and this compound (12 mmol).
-
Stir the reaction mixture vigorously at 50°C.
-
Monitor the reaction progress by TLC. The reaction is expected to be complete in approximately 40 minutes.
-
Upon completion, cool the mixture and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Protocol 2: Piperidine-Catalyzed Condensation (General Procedure)[5]
Materials:
-
This compound
-
4-Cyanobenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Protocol 3: L-Proline-Catalyzed Solvent-Free Condensation [6]
Materials:
-
This compound
-
4-Cyanobenzaldehyde
-
L-Proline
-
Silica gel (for supporting the catalyst)
-
Microwave reactor
Procedure:
-
Prepare silica gel supported L-proline.
-
In a microwave-safe vessel, mix 4-cyanobenzaldehyde (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of silica gel supported L-proline.
-
Irradiate the mixture in a microwave reactor at 100°C for 2-5 minutes.
-
Monitor the reaction by TLC.
-
After completion, dissolve the mixture in a suitable solvent (e.g., ethyl acetate), filter to remove the catalyst, and concentrate the filtrate to obtain the product.
-
Purify by recrystallization if necessary.
Reaction Pathway: Knoevenagel Condensation (DABCO-catalyzed)
Caption: Knoevenagel condensation with DABCO catalyst.
Experimental Workflow Visualization
Caption: General experimental workflow for condensation reactions.
References
Application Notes and Protocols for the Purification of Ethyl 2-(4-cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 2-(4-cyanophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification techniques: column chromatography and recrystallization, offering step-by-step methodologies and expected outcomes.
Introduction
This compound is a solid compound at room temperature with a molecular weight of 189.21 g/mol and a chemical formula of C₁₁H₁₁NO₂. Achieving high purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document details robust methods to purify this compound from common impurities generated during its synthesis.
Purification Strategy Overview
The choice of purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. Generally, a preliminary purification can be achieved through an aqueous workup involving extraction and washing, followed by either column chromatography for high purity on a smaller scale or recrystallization for larger quantities.
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results obtained from the purification of aromatic nitriles and esters, providing an expected range for this compound. Specific yields and purities will vary depending on the initial purity of the crude material.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Key Parameters |
| Column Chromatography | 60 - 85 | > 99 | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate Gradient |
| Recrystallization | 70 - 90 | > 98 | Solvent System: Ethyl Acetate/HexaneCooling: Slow cooling to 0-5 °C |
Experimental Protocols
Column Chromatography
Flash column chromatography is a highly effective method for obtaining this compound with very high purity. A gradient elution with a hexane/ethyl acetate system is recommended.
Caption: Workflow for column chromatography purification.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Wet-pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, impregnated silica gel to the top of the column.
-
Alternatively, load the concentrated solution directly onto the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
2% Ethyl acetate in Hexane (2 column volumes)
-
5% Ethyl acetate in Hexane (4 column volumes)
-
10% Ethyl acetate in Hexane (until the product has eluted)
-
-
Collect fractions of appropriate volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of 10-20% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is readily scalable. For this compound, a mixed solvent system of ethyl acetate and hexane is effective.
Caption: Workflow for recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Protocol:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Inducing Crystallization:
-
To the hot, clear solution, slowly add hexane dropwise with swirling until the solution becomes slightly turbid (cloudy).
-
If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Purity Assessment
The purity of the final product can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for further synthetic applications.
The Versatility of Ethyl 2-(4-cyanophenyl)acetate: A Key Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 24, 2025 – Ethyl 2-(4-cyanophenyl)acetate, a versatile organic compound, is increasingly recognized as a pivotal building block in the synthesis of a wide array of therapeutic agents. Its unique chemical structure, featuring a reactive ester group and a cyano-substituted aromatic ring, provides medicinal chemists with a valuable scaffold for the development of novel drugs targeting a range of diseases, from inflammatory conditions to hyperuricemia and cancer. This application note delves into the utility of this compound in drug discovery, providing detailed protocols for the synthesis of key pharmaceutical agents and the biological assays used to evaluate their efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 1528-41-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
Applications in the Synthesis of Marketed Drugs
This compound and its close structural analogs are instrumental in the synthesis of several commercially successful drugs. Two prominent examples are the anti-inflammatory drug Lifitegrast and the gout medication Febuxostat.
Lifitegrast: An LFA-1 Antagonist for Dry Eye Disease
Lifitegrast is a novel therapeutic agent approved for the treatment of dry eye disease.[3] It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key step in the inflammatory cascade.[3][4] The synthesis of Lifitegrast involves the coupling of a complex benzofuran-isoquinoline core with a substituted phenylalanine derivative, where the cyanophenyl moiety, derivable from precursors like this compound, is a crucial component of a key intermediate.
Febuxostat: A Xanthine Oxidase Inhibitor for Gout
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid production.[5][6][7] By inhibiting this enzyme, Febuxostat effectively lowers serum uric acid levels, providing relief for patients with gout. The synthesis of Febuxostat relies on the construction of a thiazole ring, a reaction where a cyanophenyl-containing intermediate, closely related to this compound, is a key precursor.
Emerging Applications in Drug Discovery
The utility of this compound extends beyond these examples, with ongoing research exploring its use in the development of novel anticancer, anti-inflammatory, and antiviral agents.
Anticancer Agents
The cyanophenyl motif is a recurring feature in the design of new anticancer drugs. Research has shown that derivatives of this compound can be elaborated into potent kinase inhibitors and other agents that disrupt cancer cell signaling pathways. For instance, novel thiazole derivatives incorporating the 4-cyanophenyl group have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9]
Anti-inflammatory and Antiviral Agents
The anti-inflammatory potential of molecules derived from this compound is an active area of investigation. The core structure can be modified to generate inhibitors of key inflammatory enzymes and signaling proteins.[10][11][12][13] Furthermore, the cyanophenyl scaffold has been incorporated into novel compounds with promising antiviral activity.[14][15]
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of drug candidates. Below are representative protocols for the synthesis of a key intermediate for Febuxostat and for the biological evaluation of LFA-1/ICAM-1 and xanthine oxidase inhibitors.
Protocol 1: Synthesis of a 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Intermediate
This protocol describes a key step in the synthesis of Febuxostat, illustrating the incorporation of the cyanophenyl moiety.
Materials:
-
3-Cyano-4-isobutoxybenzothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Isopropanol
Procedure:
-
A solution of 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate in isopropanol is prepared.
-
The reaction mixture is heated at 75-80°C for 3-4 hours.
-
The mixture is then cooled to room temperature, allowing a pale yellowish solid to precipitate.
-
The solid is collected by filtration, washed with isopropanol, and dried under vacuum to yield the desired ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds like Febuxostat.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., Febuxostat)
-
Allopurinol (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of xanthine oxidase, xanthine, test compound, and allopurinol in phosphate buffer.
-
In a 96-well plate, add the test compound or allopurinol at various concentrations.
-
Add the xanthine oxidase solution to each well and incubate.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the formation of uric acid by monitoring the increase in absorbance at 295 nm over time using a microplate reader.
-
The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.[6]
Protocol 3: LFA-1/ICAM-1 Cell Adhesion Assay (ELISA-based)
This assay quantifies the inhibition of the LFA-1/ICAM-1 interaction by compounds such as Lifitegrast.
Materials:
-
Recombinant human ICAM-1
-
T-lymphocytes (e.g., Jurkat cells)
-
Biotinylated anti-human ICAM-1 antibody
-
Avidin-Biotin-Peroxidase Complex (ABC)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Test compound (e.g., Lifitegrast)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 and incubate.
-
Wash the wells to remove unbound ICAM-1.
-
Add T-lymphocytes to the wells in the presence of various concentrations of the test compound or a vehicle control.
-
Incubate to allow for cell adhesion.
-
Wash the wells to remove non-adherent cells.
-
Add a biotinylated anti-human ICAM-1 antibody to each well and incubate.
-
Wash the wells and then add the Avidin-Biotin-Peroxidase Complex.
-
After another wash step, add the TMB substrate and incubate in the dark.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. The intensity of the color is proportional to the number of adherent cells.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data for Febuxostat and related compounds, as well as for the synthesis of anticancer agents derived from a cyanophenyl scaffold.
Table 1: Xanthine Oxidase Inhibitory Activity
| Compound | Target | IC50 Value | Reference |
| Febuxostat | Xanthine Oxidase (free in solution) | 1.8 nM | [6] |
| Allopurinol | Xanthine Oxidase (free in solution) | 2.9 µM | [6] |
| Febuxostat | Xanthine Oxidase (GAG-immobilized) | 4.4 nM | [6] |
| Allopurinol | Xanthine Oxidase (GAG-immobilized) | 64 µM | [6] |
| Compound 6f (Febuxostat analog) | Xanthine Oxidase | 4.2 nM | [7] |
| Compound 1e (Febuxostat analog) | Xanthine Oxidase | 3.5 nM | [7] |
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | GI50 Value (µM) | Reference |
| 3f | MCF-7 (Breast Cancer) | 1.0 ± 0.1 | [8] |
| 3a' | MCF-7 (Breast Cancer) | 1.7 ± 0.3 | [8] |
| 3b' | HCT-116 (Colorectal Carcinoma) | 1.6 ± 0.2 | [8] |
| 3f | HCT-116 (Colorectal Carcinoma) | 1.6 ± 0.1 | [8] |
| 3n | HCT-116 (Colorectal Carcinoma) | 1.1 ± 0.5 | [8] |
| 3w | HCT-116 (Colorectal Carcinoma) | 1.5 ± 0.8 | [8] |
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the relevant signaling pathways and workflows.
Conclusion
This compound has proven to be a highly valuable and versatile building block in the field of drug discovery. Its application in the synthesis of marketed drugs like Lifitegrast and Febuxostat, as well as its potential in the development of new anticancer, anti-inflammatory, and antiviral agents, underscores its importance. The protocols and data presented here provide a foundation for researchers to explore the full potential of this remarkable compound in the ongoing quest for novel and effective therapeutics.
References
- 1. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. purdue.edu [purdue.edu]
- 16. sciencellonline.com [sciencellonline.com]
- 17. Human ICAM-1 (Soluble) ELISA Kit (BMS201) - Invitrogen [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl 2-(4-cyanophenyl)acetate" synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-(4-cyanophenyl)acetate, with a focus on addressing issues related to low yield.
Troubleshooting Low Yield: Quick Guide
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (e.g., Ethyl 4-bromophenylacetate) | Incomplete reaction | - Ensure reaction temperature is maintained at reflux (around 200°C for NMP solvent).- Extend reaction time beyond the standard 4 hours and monitor progress using IPC (In-Process Control) analysis.[1]- Ensure efficient stirring to maintain a homogenous mixture of reactants. |
| Deactivated catalyst or cyanide source | - Use fresh, high-purity copper cyanide (CuCN) or zinc cyanide.[1][2]- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the catalyst.[1] | |
| Formation of significant side products | Hydrolysis of the ester or nitrile group | - Use dry solvents and reagents to minimize water content.- During workup, avoid prolonged exposure to strong acidic or basic conditions. |
| Competing side reactions | - In the cyanation reaction, impurities in the starting material can lead to undesired products.- For esterification routes, overheating can cause decomposition of cyanoacetic acid.[3] | |
| Difficulty in product isolation and purification | Emulsion formation during workup | - Add saturated NaCl solution (brine) to break up emulsions during the aqueous extraction.[1] |
| Co-eluting impurities during chromatography | - Optimize the solvent system for flash chromatography. A hexane/ethyl acetate gradient is a good starting point.[4] | |
| Product loss during recrystallization | - Carefully select the recrystallization solvent. A mixture of ethyl acetate and a non-polar solvent like petroleum ether can be effective.[1]- Avoid using an excessive amount of solvent. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic pathways:
-
Cyanation of an aryl halide: This typically involves the reaction of Ethyl 4-bromophenylacetate with a cyanide source like copper cyanide (CuCN) or zinc cyanide in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[1][2]
-
Esterification of 4-cyanophenylacetic acid: This involves the reaction of 4-cyanophenylacetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[4]
Q2: My cyanation reaction of Ethyl 4-bromophenylacetate is giving a low yield. What are the critical parameters to control?
Low yield in this reaction is a common issue. Key parameters to strictly control are:
-
Temperature: The reaction requires a high temperature, typically refluxing at around 200°C in NMP, for the reaction to proceed efficiently.[1]
-
Inert Atmosphere: The use of an inert atmosphere, such as nitrogen, is crucial to prevent the oxidation of the copper cyanide catalyst.[1]
-
Reagent Purity: The purity of both the Ethyl 4-bromophenylacetate and the copper cyanide is important. Impurities can lead to side reactions and lower yields.
-
Reaction Time: A reaction time of at least 4 hours at reflux is recommended. Monitor the reaction progress by an appropriate analytical technique like HPLC or TLC.[1]
Q3: I am considering an esterification route starting from 4-cyanophenylacetic acid. What conditions are recommended for high yield?
While a direct protocol for the ethyl ester is not detailed in the provided results, high-yield procedures for the corresponding methyl ester can be adapted. Two effective methods are:
-
Sulfuric Acid Catalysis: Stirring 4-cyanophenylacetic acid in methanol with a catalytic amount of concentrated sulfuric acid at room temperature for 4 hours has been reported to give a 98% yield of the methyl ester. A similar outcome can be expected with ethanol.[4]
-
Thionyl Chloride: Adding thionyl chloride dropwise to an ice-cold solution of 4-cyanophenylacetic acid in methanol and stirring for 12 hours has resulted in a quantitative yield of the methyl ester.[4] This method can be adapted for ethanol, but care must be taken due to the corrosive and reactive nature of thionyl chloride.
Workup & Purification
Q4: During the workup of the cyanation reaction, I'm having trouble with the filtration and extraction steps. Any advice?
The workup for the cyanation reaction can be challenging. Here are some tips:
-
Filtration: After cooling the reaction mixture, the addition of ethyl acetate and a saturated aqueous solution of ammonium chloride is intended to precipitate copper salts, which can then be filtered off.[1] If filtration is slow, using a wider filter funnel or a pad of celite may help.
-
Extraction: The aqueous layer should be extracted multiple times with ethyl acetate to ensure complete recovery of the product.[1] If emulsions form, adding brine can help to break them.
Q5: What is the best way to purify the final product?
Purification of this compound can be achieved by:
-
Recrystallization: A mixture of ethyl acetate and petroleum ether has been successfully used to obtain the product as a solid.[1]
-
Flash Chromatography: For higher purity, flash column chromatography using a gradient of hexane and ethyl acetate is an effective method.[4]
Side Reactions
Q6: What are the potential side reactions that could be lowering my yield?
Potential side reactions include:
-
Hydrolysis: The ester or the nitrile group can be hydrolyzed if there is excess water in the reaction mixture, especially at high temperatures or under acidic/basic conditions.
-
Formation of impurities: In the cyanation reaction, side products can arise from impurities in the starting materials or from competing reaction pathways. For instance, incomplete cyanation will leave unreacted starting material, which can be difficult to separate.
Experimental Protocols
Protocol 1: Synthesis via Cyanation of Ethyl 4-bromophenylacetate[1]
-
Under a nitrogen atmosphere, add Ethyl 4-bromophenylacetate (423.7g) to a reactor.
-
Add N-methyl-2-pyrrolidone (NMP) (2.1L) and copper(I) cyanide (CuCN) (214g).
-
Heat the mixture to 200°C and maintain at reflux with stirring for 4 hours.
-
Monitor the reaction progress by IPC.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (2.1L) and a saturated aqueous solution of ammonium chloride (NH4Cl) (2.1L).
-
Filter the mixture.
-
Separate the organic layer and wash it with a saturated aqueous solution of NH4Cl (2.1L).
-
Extract the combined aqueous layers with ethyl acetate (1.2L).
-
Combine all organic layers and wash with a saturated aqueous solution of NaCl (1.2L).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure.
-
Add ethyl acetate (200ml) and petroleum ether (2L) to the residue and stir for 30 minutes.
-
Filter the resulting solid and dry to obtain this compound.
Reported Yield: 67.9%
Protocol 2: Synthesis via Esterification of 4-cyanophenylacetic acid (adapted from methyl ester synthesis)[4]
-
Dissolve 4-cyanophenylacetic acid (1 equivalent) in an excess of absolute ethanol.
-
Slowly and dropwise, add concentrated sulfuric acid (approximately 3 equivalents) to the solution while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the mixture with ethyl acetate (3 times).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Expected Yield: >95%
Data Summary
| Parameter | Protocol 1: Cyanation | Protocol 2: Esterification (Adapted) |
| Starting Material | Ethyl 4-bromophenylacetate | 4-cyanophenylacetic acid |
| Key Reagents | CuCN, NMP | Ethanol, H₂SO₄ |
| Reaction Temperature | 200°C (Reflux) | Room Temperature |
| Reaction Time | 4 hours | 4-6 hours |
| Reported/Expected Yield | 67.9% | >95% |
Visual Guides
Caption: Workflow for the synthesis of this compound via the cyanation route.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(4-cyanophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-cyanophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are the Fischer-Speier esterification of 4-cyanophenylacetic acid and the palladium-catalyzed cyanation of an ethyl 2-(4-halophenyl)acetate.
Q2: How do I choose between the esterification and palladium-catalyzed cyanation routes?
A2: The choice of synthetic route depends on the availability of starting materials, desired scale, and equipment.
-
Fischer-Speier Esterification: This is a classical and often cost-effective method when 4-cyanophenylacetic acid is readily available. It is generally a straightforward reaction but can be limited by equilibrium.
-
Palladium-Catalyzed Cyanation: This is a more modern approach that is highly effective, especially for achieving high yields. It is particularly useful if starting from an aryl halide, such as ethyl 2-(4-bromophenyl)acetate. This method often employs non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[1][2]
Q3: What are the key parameters to control during the Fischer esterification of 4-cyanophenylacetic acid?
A3: To maximize the yield of this compound via Fischer esterification, it is crucial to control the following parameters:
-
Catalyst: Strong acid catalysts like concentrated sulfuric acid or thionyl chloride are typically used.[3][4]
-
Reactant Ratio: Using a large excess of ethanol can shift the equilibrium towards the product.[5]
-
Water Removal: The removal of water as it is formed will drive the reaction to completion. This can be achieved through azeotropic distillation.
-
Temperature: The reaction is typically performed at the reflux temperature of the alcohol.
Q4: What are the common side reactions in the synthesis of this compound?
A4: In the Fischer esterification , a common side reaction is the dehydration of the starting carboxylic acid or the product ester under harsh acidic conditions. For palladium-catalyzed cyanation , potential side reactions include hydrolysis of the nitrile group if water is not carefully excluded, and catalyst deactivation.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.[4][6] Recrystallization can also be an effective method if the product is a solid at room temperature.[7]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low yield in Fischer Esterification | Incomplete reaction due to equilibrium. | Use a large excess of ethanol (can be used as the solvent).[5] Remove water as it forms using a Dean-Stark apparatus. Consider using a more reactive esterifying agent like thionyl chloride followed by ethanol.[3] |
| Loss of product during workup. | Ensure proper pH adjustment during the workup to prevent hydrolysis of the ester. Minimize the number of extraction and transfer steps. | |
| Low yield in Palladium-Catalyzed Cyanation | Inactive catalyst. | Use a high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more resistant to poisoning. |
| Inefficient cyanide source. | Ensure the cyanide source, such as K₄[Fe(CN)₆], is of good quality and used in the correct stoichiometry.[1] | |
| Poor reaction conditions. | Optimize the solvent, temperature, and reaction time. For example, using DMAC as a solvent at 120 °C has been shown to be effective.[1] |
Impurities in Final Product
| Symptom | Potential Cause | Recommended Solution |
| Presence of unreacted 4-cyanophenylacetic acid (in esterification) | Incomplete reaction. | Increase the reaction time or temperature. Ensure an adequate amount of catalyst is used. |
| Inefficient workup. | Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted carboxylic acid.[3] | |
| Presence of starting aryl halide (in cyanation) | Incomplete reaction. | Increase the reaction time, temperature, or catalyst loading. |
| Formation of colored impurities | Decomposition of starting materials or product. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Purify the crude product using column chromatography.[7] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | 4-Cyanophenylacetic acid, Ethanol | H₂SO₄ | Ethanol | Reflux | 4 | ~98 (for methyl ester) | [3] |
| Fischer Esterification | 4-Cyanophenylacetic acid, Methanol | Thionyl chloride | Methanol | Ice-cold to RT | 12 | Quantitative (for methyl ester) | [3] |
| Pd-Catalyzed Cyanation | Ethyl 4-bromophenylacetate | Pd(OAc)₂ | DMAC | 120 | 5 | 83-96 | [1] |
| Pd-Catalyzed Cyanation | Ethyl 4-chlorobenzoate | Pd/CM-phos | MeCN/water | 70 | Not Specified | up to 96 | [3] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenylacetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Protocol 2: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add ethyl 2-(4-bromophenyl)acetate (1 equivalent), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents), and a suitable ligand (if required).
-
Solvent and Base: Add anhydrous dimethylacetamide (DMAC) and a base such as sodium carbonate (Na₂CO₃, 2 equivalents).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 5-12 hours.[1]
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 4. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-(4-cyanophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 2-(4-cyanophenyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent synthetic routes are the Fischer esterification of 4-cyanophenylacetic acid and the Rosenmund-von Braun cyanation of ethyl 4-bromophenylacetate.
Q2: My Fischer esterification reaction is giving a low yield. What are the likely causes?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. Common causes include insufficient reaction time, inadequate removal of water, or using stoichiometric amounts of reactants.[1][2][3][4]
Q3: What are the major side products I should expect in a Fischer esterification synthesis?
A3: The most common impurity is unreacted 4-cyanophenylacetic acid. Due to the equilibrium of the reaction, some starting material will likely remain.[2] Another potential, though less common, side product under harsh acidic conditions is the hydrolysis of the nitrile group to an amide (4-(2-ethoxy-2-oxoethyl)benzamide) or a carboxylic acid (4-(carboxymethyl)benzoic acid).
Q4: I'm performing a Rosenmund-von Braun cyanation and my product is difficult to purify. Why is that?
A4: The Rosenmund-von Braun reaction often requires high temperatures and polar, high-boiling solvents like DMF or nitrobenzene.[5][6] Excess copper(I) cyanide is also used. These factors can make product isolation challenging, often resulting in impurities from the solvent and residual copper salts in the final product.[5]
Q5: Can this compound undergo self-condensation?
A5: While molecules with acidic α-protons adjacent to both a nitrile and an ester group can potentially undergo self-condensation reactions like the Thorpe-Ziegler reaction, this is not a commonly reported side reaction for this compound under standard synthesis conditions. Such reactions typically require a strong base.
Troubleshooting Guides
Method 1: Fischer Esterification of 4-Cyanophenylacetic Acid
This method involves the acid-catalyzed reaction of 4-cyanophenylacetic acid with ethanol.
Reaction Scheme:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Ethyl 2-(4-cyanophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-(4-cyanophenyl)acetate.
Troubleshooting Guide
Q1: My synthesized this compound has a brownish or yellowish tint. What are the likely impurities and how can I remove them?
A1: A colored tint in your product often indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common synthesis routes, such as the reaction of ethyl 4-bromophenylacetate with cuprous cyanide, can introduce colored impurities.[1]
Recommended Purification Methods:
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Column Chromatography: This is a highly effective method for removing colored impurities. A silica gel column with a hexane/ethyl acetate eluent system is commonly used.[2][3][4]
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Recrystallization: If the impurity profile is not complex, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can yield a pure, colorless product.[5][6]
Q2: After purification by column chromatography, I still observe minor impurities in my NMR spectrum. How can I further enhance the purity?
A2: If minor impurities persist after column chromatography, consider the following steps:
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Optimize Chromatography Conditions: Adjust the solvent gradient in your column chromatography. A shallower gradient of hexane/ethyl acetate can improve the separation of closely related compounds.
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Recrystallization: A final recrystallization step after column chromatography is often effective in removing trace impurities.[7] Dissolve the product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then add a solvent in which it is less soluble (e.g., hexane) to induce crystallization upon cooling.[6][8][9]
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Distillation: As this compound has a high boiling point (305°C), vacuum distillation can be an option to separate it from non-volatile impurities.[1][10][11]
Q3: My product oils out during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling rate is too fast or if the solvent system is not ideal.
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Solvent System Adjustment: You may be using a solvent in which the compound is too soluble. Try increasing the proportion of the anti-solvent (the solvent in which the compound is less soluble). For an ethyl acetate/hexane system, this would mean adding more hexane.[6][8]
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Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and physical state of pure this compound?
A1: Pure this compound is typically a solid.[12] It can also be a colorless to pale yellow liquid.[13] It has a melting point in the range of 90-94°C.[1]
Q2: What are the common solvent systems for purifying this compound by column chromatography?
A2: The most frequently reported eluent system for column chromatography of this compound is a mixture of hexane and ethyl acetate.[2][3][4] The ratio can be optimized based on the polarity of the impurities, but a common starting point is a gradient from low to high ethyl acetate concentration.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: A mixture of ethyl acetate and hexane is a commonly suggested solvent system for recrystallization.[5][6] The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until the solution becomes slightly cloudy. Upon cooling, crystals of the pure compound should form.
Q4: Can I use distillation for purification?
A4: Yes, distillation under reduced pressure is a viable purification method, especially for removing non-volatile impurities.[10][11] The boiling point of this compound is 305°C at atmospheric pressure.[1]
Data Presentation
| Purification Method | Typical Solvents/Conditions | Expected Purity | Reference |
| Flash Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | >98% | [2][3] |
| Recrystallization | Ethyl Acetate/Hexane | High | [5][6] |
| Vacuum Distillation | Reduced pressure | High | [10][11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Dry pack the column with silica gel. Wet the column with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully add the prepared slurry to the top of the column.
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Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20 hexane:ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
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Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes persistently cloudy.
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Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Decision workflow for purifying this compound.
References
- 1. chembk.com [chembk.com]
- 2. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
"Ethyl 2-(4-cyanophenyl)acetate" reaction monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of Ethyl 2-(4-cyanophenyl)acetate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for visualizing spots in this reaction? A1: The primary and most convenient visualization method is using a short-wave UV lamp (254 nm).[1][2] Both the starting materials and the product, this compound, contain an aromatic ring which should absorb UV light and appear as dark spots against the fluorescent background of the TLC plate.[1][3] This method is non-destructive, meaning you can use a chemical stain afterwards if needed.[2][4]
Q2: What is a good starting mobile phase (eluent) for this analysis? A2: A common and effective mobile phase for separating neutral organic molecules of varying polarity is a mixture of hexanes and ethyl acetate.[5][6][7] A good starting point would be a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate. You can adjust this ratio to achieve optimal separation.
Q3: How do I know if the reaction is complete? A3: The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane on the TLC plate. Concurrently, a new spot corresponding to the product should appear. Using a "co-spot" lane, where both the starting material and reaction mixture are spotted together, can help confirm this.[8]
Q4: What are Rf values and how are they used here? A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] It is a measure of a compound's polarity in a given solvent system. In this reaction, the product, this compound, is generally more polar than the common starting materials (like 4-cyanobenzyl bromide). Therefore, the product will have a lower Rf value than the starting material. An ideal solvent system will give Rf values between 0.2 and 0.8 for the compounds of interest.[9]
Troubleshooting Guide
Problem: My spots are streaking or elongated.
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Possible Cause: The sample is too concentrated or "overloaded".[8][10][11]
-
Possible Cause: The compound is highly polar or acidic/basic in nature.
-
Solution: For acidic compounds, try adding a small amount (0.1–2.0%) of acetic or formic acid to your mobile phase. For basic compounds, add a similar amount of triethylamine.[8]
-
Problem: I don't see any spots on the TLC plate.
-
Possible Cause: The compound is not UV-active or you are using the wrong visualization technique.
-
Possible Cause: The spotting line was below the solvent level in the developing chamber.
Problem: The spots for my starting material and product are too close together (poor separation).
-
Possible Cause: The mobile phase polarity is not optimal.
-
Solution: If spots are too high on the plate (high Rf values, close to the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane and less ethyl acetate).[8] If spots are too low (low Rf values, close to the origin), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use less hexane and more ethyl acetate).[8]
-
Problem: The solvent front is running unevenly.
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Possible Cause: The adsorbent on the plate is disturbed, or the plate is touching the side of the chamber or the filter paper liner.[10][11]
-
Solution: Handle the TLC plate carefully by the edges. When placing it in the chamber, ensure it stands straight and does not lean against the walls or the filter paper.
-
Experimental Protocols
TLC Monitoring Protocol
-
Chamber Preparation:
-
Plate Preparation:
-
Sample Spotting:
-
Prepare dilute solutions (~1%) of your starting material (SM), your reaction mixture (R), and a "co-spot" (C).[5]
-
Using a capillary tube, carefully and briefly touch the end to the surface of the first solution to draw up a small amount.
-
Gently touch the capillary tube to the corresponding tick mark on the origin line of the TLC plate to deliver a small spot. Aim for spots that are 1-2 mm in diameter.[13]
-
Spot the lanes as follows: Lane 1: Starting Material (SM), Lane 2: Co-spot (spot the SM, let it dry, then spot the reaction mixture directly on top), Lane 3: Reaction Mixture (R).
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the prepared chamber. Ensure the solvent level is below the origin line.[5][7]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action.[10][13]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[10][14]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) in a dark environment.[2]
-
Circle the visible spots with a pencil.[2]
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[4]
-
Quantitative Data
The following table provides expected, illustrative Rf values for a typical synthesis of this compound. Actual values will vary based on the exact starting materials, solvent system, and laboratory conditions.
| Compound | Expected Polarity | Illustrative Rf Value (4:1 Hexane:EtOAc) |
| 4-Cyanobenzyl Bromide (Starting Material) | Less Polar | ~ 0.65 |
| This compound (Product) | More Polar | ~ 0.40 |
Process Diagrams
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. google.com [google.com]
- 3. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
- 4. silicycle.com [silicycle.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. silicycle.com [silicycle.com]
- 9. organomation.com [organomation.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. Thin Layer Chromatography, Mixture Analysis | Philip Harris [philipharris.co.uk]
Preventing byproduct formation in Knoevenagel condensation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing byproduct formation during Knoevenagel condensation reactions. Below you will find detailed information on common issues, their causes, and recommended solutions, along with experimental protocols and comparative data to optimize your reactions for high yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your Knoevenagel condensation experiments in a question-and-answer format.
Q1: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A: A common byproduct in the Knoevenagel condensation is the Michael adduct . This occurs when a second molecule of the active methylene compound attacks the α,β-unsaturated product of the initial condensation.[1][2] This is more likely to happen with longer reaction times and higher temperatures.[3]
To minimize Michael addition, consider the following:
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Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to limit the excess nucleophile available for the Michael addition.[1]
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Slow Addition: Adding the active methylene compound slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the Michael addition.
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Lower Reaction Temperature: Michael additions are often favored by higher temperatures. Running the reaction at a lower temperature can reduce the rate of this side reaction.[3]
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Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent the formation of the Michael adduct over extended periods.
Q2: My reaction is messy, and I suspect the aldehyde is reacting with itself. How can I avoid this?
A: You are likely observing aldehyde self-condensation , which is a common side reaction, especially when using a base that is too strong.[4][5] Aldehydes with α-hydrogens are particularly prone to this side reaction.
To prevent aldehyde self-condensation:
-
Use a Weak Base: Employ a milder catalyst such as a weak amine base like piperidine, pyridine, or an ammonium salt (e.g., ammonium acetate).[3][6] Strong bases like sodium hydroxide or alkoxides will favor self-condensation.[4]
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Choose an Appropriate Catalyst System: The choice of catalyst is crucial. For instance, diisopropylethylammonium acetate (DIPEAc) has been reported to give high yields with minimal side reactions.
-
Highly Reactive Methylene Compound: The presence of a highly reactive methylene compound can outcompete the self-condensation of the aldehyde.
Q3: My product seems to be a polymer-like material. What causes this and how can it be prevented?
A: Polymerization can occur, especially with highly reactive monomers formed during the Knoevenagel condensation, such as cyanoacrylates. This can be promoted by certain catalysts or reaction conditions.
To minimize polymerization:
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Control Temperature: Excessively high temperatures can initiate polymerization. It's important to carefully control the reaction temperature.
-
Optimize Catalyst: The choice and amount of catalyst can influence polymerization. Use the minimum effective amount of catalyst.
-
Purification Conditions: Polymerization can sometimes be triggered during workup or purification. For example, when purifying cyanoacrylates, it's advisable to avoid basic conditions and high temperatures.
Q4: My reaction is not going to completion, or the yield is very low. What are the common causes and solutions?
A: Low or no yield can be due to several factors:
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Inactive Catalyst: The catalyst may be old, impure, or not suitable for your specific substrates.[1] Always use a fresh or purified catalyst.
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Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.[3] Monitor the reaction by TLC to determine the optimal time and consider gentle heating (e.g., 40-80°C) to increase the rate.[3]
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Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[6] Consider removing water using a Dean-Stark trap or by adding molecular sieves.
-
Poor Solubility: Ensure that your reactants are soluble in the chosen solvent at the reaction temperature.
-
Steric Hindrance: If your aldehyde or ketone is sterically hindered, the reaction may require longer times or a more active catalyst.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and solvent significantly impacts the yield and selectivity of the Knoevenagel condensation. The following tables summarize quantitative data from various studies to guide your selection process.
Table 1: Comparison of Catalyst Performance for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | 10 mol% | Ethanol | Reflux | 3 h | 92 | [3] |
| Ammonium Acetate | 20 mol% | Toluene | Reflux | 5 h | 85 | [1] |
| L-Proline | 10 mol% | Ethanol | Room Temp | 2 h | 95 | |
| Diisopropylethylammonium Acetate (DIPEAc) | 10 mol% | Hexane | Reflux | 3-6 h | 91 | [7] |
| Gallium Chloride | Catalytic | Solvent-free | Room Temp | 5-10 min | 98 | [8] |
| Ni(NO₃)₂·6H₂O | 5 mol% | Water | Room Temp | 15-25 min | 95 | |
| Basic-Meso-ZSM-5 | 20 mg | - | 50 | 0.5 h | >95 | [2] |
| 1CaO–1.5MgO (BMO-1) | 0.05 g | Water | Room Temp | - | High | [2] |
Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | Piperidine | Reflux | 3 h | 92 | [3] |
| Toluene | Ammonium Acetate | Reflux | 5 h | 85 | [1] |
| Water | Ni(NO₃)₂·6H₂O | Room Temp | 15-25 min | 95 | [1] |
| Acetonitrile | Hydrotalcite | Room Temp | 15 min | 81-99 | [9] |
| DMF | Hydrotalcite | Room Temp | 15 min | 81-99 | [9] |
| Methanol | Hydrotalcite | Room Temp | - | Poor | [9] |
| Solvent-free | Gallium Chloride | Room Temp | 5-10 min | 98 | [8] |
Experimental Protocols
Below are detailed methodologies for performing Knoevenagel condensations with a focus on minimizing common byproducts.
Protocol 1: General Procedure Using a Weak Base Catalyst (Piperidine) to Minimize Aldehyde Self-Condensation [3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Heat the mixture to reflux (for ethanol, approximately 78°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: Solvent-Free Knoevenagel Condensation to Enhance Reaction Rate and Minimize Solvent-Related Side Reactions [1][8]
-
Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., gallium chloride).
-
Grinding: Grind the mixture with a pestle at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.
Protocol 3: Knoevenagel Condensation in Water as a Green Solvent [1]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile) (1 mmol).
-
Solvent and Catalyst Addition: Add water (e.g., 5 mL) and the chosen catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and air dry.
Visualizations
Diagram 1: Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting logic for common byproducts in Knoevenagel condensation.
Diagram 2: Experimental Workflow for Optimizing Knoevenagel Condensation
Caption: Step-by-step workflow for optimizing Knoevenagel condensation to minimize byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmdguru.com [pharmdguru.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"Ethyl 2-(4-cyanophenyl)acetate" purification by recrystallization vs. chromatography
Welcome to the Technical Support Center for the purification of Ethyl 2-(4-cyanophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized from ethyl 4-bromophenylacetate and a cyanide source (e.g., cuprous cyanide), impurities may include:
-
Unreacted starting materials: ethyl 4-bromophenylacetate.
-
Inorganic salts: copper salts.
-
Side products from potential hydrolysis of the nitrile or ester groups.
Q2: Which purification method is generally recommended for this compound?
A2: Both recrystallization and column chromatography can be effective for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. Recrystallization is often preferred for its simplicity and scalability when dealing with a crystalline solid, while column chromatography offers higher resolution for separating closely related impurities.
Q3: How can I assess the purity of the final product?
A3: The purity of this compound can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and impurity profiles.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (90-94°C) indicates high purity.[3] A broad melting range suggests the presence of impurities.[4]
Purification Method Comparison
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[5] |
| Typical Solvents/Mobile Phase | Ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[6][7] | A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 19:1 ratio of hexane to ethyl acetate.[8] |
| Typical Yield | Can be high (>80%) if the correct solvent and conditions are chosen, but some product is always lost in the mother liquor. | Generally high, often over 95%, as it is a purification rather than a reaction step.[9] |
| Achievable Purity | Can achieve high purity, often >99%, especially if impurities have very different solubility profiles. | Can achieve very high purity (>99.5%) by carefully selecting the stationary and mobile phases and optimizing the separation.[1] |
| Advantages | Simple, cost-effective, and easily scalable for large quantities. | High resolution for separating complex mixtures and closely related impurities. Can be used for non-crystalline materials. |
| Disadvantages | Requires the compound to be a solid at room temperature. Finding a suitable solvent can be time-consuming. "Oiling out" can be an issue.[10][11] | More time-consuming and requires more solvent than recrystallization. Can be less practical for very large-scale purifications. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify solid this compound from soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (or a pre-determined solvent system like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For this compound, ethanol or a mixture of ethyl acetate and hexane are good starting points.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Hexane and Ethyl Acetate (for the mobile phase)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good separation is usually achieved when the desired compound has an Rf value of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio like 19:1).[8] Carefully pour the slurry into the column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or solvent pair with a lower boiling point.[12] |
| Low yield of recovered crystals | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to recover more product.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-warmed. |
| Colored impurities remain in the crystals | - The impurity has similar solubility to the product.- The impurity was trapped within the crystal lattice due to rapid cooling. | - Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is colored).- Ensure slow cooling to allow for proper crystal formation. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (overlapping bands) | - Inappropriate mobile phase polarity.- Column was overloaded with the sample. | - Adjust the mobile phase composition based on TLC analysis; a less polar solvent system will increase retention and may improve separation.- Use less sample material for the amount of silica gel. |
| Compound elutes too quickly (high Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Compound does not elute from the column (low Rf) | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Streaking or tailing of spots on TLC/bands on the column | - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Dissolve the sample in a minimal amount of solvent for loading. |
| Cracked or channeled column bed | - Improper packing of the column.- The column ran dry. | - Repack the column, ensuring the silica gel is evenly settled.- Always keep the solvent level above the top of the silica gel. |
Workflow and Logic Diagrams
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the column chromatography purification of this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. ajprd.com [ajprd.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(4-cyanophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-cyanophenyl)acetate, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation. The Rosenmund-von Braun reaction typically involves the reaction of an aryl halide (like ethyl 2-(4-bromophenyl)acetate) with a copper(I) cyanide salt at elevated temperatures.[1][2] Palladium-catalyzed cyanation offers a milder alternative, employing a palladium catalyst, a phosphine ligand, and a cyanide source to achieve the same transformation, often with greater functional group tolerance.[3]
Q2: I am observing low yields in my Rosenmund-von Braun reaction. What are the potential causes and solutions?
A2: Low yields in the Rosenmund-von Braun reaction can stem from several factors:
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Insufficient temperature: This reaction often requires high temperatures (150-250 °C) to proceed efficiently.[2] Consider carefully increasing the reaction temperature while monitoring for decomposition.
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Poor solvent choice: Polar, high-boiling solvents like DMF, NMP, or nitrobenzene are typically used.[1] Ensure your solvent is anhydrous and appropriate for the reaction scale.
-
Incomplete reaction: The reaction times can be lengthy. Monitor the reaction progress by TLC or GC to ensure it has gone to completion.
-
Product purification issues: The product can form a complex with the copper salts, making isolation difficult.[2] An effective workup procedure is crucial.
Q3: My palladium-catalyzed cyanation is not working well, showing low conversion and catalyst decomposition. What should I check?
A3: Challenges in palladium-catalyzed cyanation often relate to catalyst activity and stability:
-
Catalyst poisoning: Cyanide ions can poison the palladium catalyst.[3] Using a less soluble cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in the solution.[3]
-
Ligand choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. The choice of ligand can significantly impact the reaction's success.
-
Oxygen sensitivity: The active Pd(0) catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of reagents: Ensure all reagents, especially the solvent and the aryl halide, are pure and dry.
Q4: What are common byproducts in these cyanation reactions?
A4: In the Rosenmund-von Braun reaction, incomplete reaction will leave starting material, and side reactions at high temperatures can lead to decomposition products. In palladium-catalyzed reactions, potential byproducts include hydrodehalogenation of the starting material (replacement of the bromine with a hydrogen) and formation of palladium black (decomposed catalyst).
Q5: How can I effectively purify the final product, this compound?
A5: Purification typically involves a multi-step process:
-
Workup: After the reaction, the mixture is often treated to decompose metal-product complexes. For Rosenmund-von Braun reactions, this may involve treatment with aqueous solutions of ferric chloride and hydrochloric acid or ethylene diamine.[2]
-
Extraction: The product is then extracted into an organic solvent.
-
Washes: The organic layer is washed with water and brine to remove residual salts and water-soluble impurities.
-
Drying and concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel to isolate the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion (Rosenmund-von Braun) | Insufficient temperature. | Gradually increase the reaction temperature, monitoring for any signs of decomposition. The typical range is 150-250 °C.[2] |
| Poor quality of copper cyanide. | Use freshly purchased, high-purity copper(I) cyanide. | |
| Inappropriate solvent. | Ensure a high-boiling polar aprotic solvent such as DMF or NMP is used and that it is anhydrous.[1] | |
| Low or No Conversion (Palladium-Catalyzed) | Catalyst deactivation. | Use a less soluble cyanide source like K₄[Fe(CN)₆] to minimize free cyanide concentration.[3] Consider using a more robust ligand or a pre-catalyst system. |
| Insufficiently inert atmosphere. | Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon) before adding the catalyst and reagents. | |
| Impure reagents or solvents. | Use freshly distilled and dried solvents and ensure the purity of the starting materials. | |
| Formation of Significant Byproducts | Hydrodehalogenation (Pd-catalyzed). | This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are anhydrous. |
| Thermal decomposition (Rosenmund-von Braun). | The reaction temperature may be too high. Try to find the optimal temperature that provides a good reaction rate without significant decomposition. | |
| Difficult Product Isolation | Complex formation with copper salts. | During workup, treat the reaction mixture with a solution of ferric chloride and HCl or with ethylene diamine to break up the copper complexes.[2] |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. |
Experimental Protocols
Method 1: Rosenmund-von Braun Synthesis
This protocol is adapted from a patented procedure.
Materials:
-
Ethyl 2-(4-bromophenyl)acetate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Copper(I) iodide (CuI)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate
Procedure:
-
Combine ethyl 2-(4-bromophenyl)acetate (30 g, 0.123 mol) and NMP (200 mL) in a reaction flask.
-
Add CuCN (33 g, 0.370 mol) in portions.
-
Degas the mixture and refill with nitrogen three times.
-
Add CuI (4.7 g, 0.0247 mol) in one portion.
-
Heat the reaction mixture. (Note: The patent does not specify the temperature, but literature suggests high temperatures, e.g., 150-200°C). Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The workup procedure from the patent involves concentrating the mixture and then purifying by flash chromatography. A more general workup for Rosenmund-von Braun reactions involves diluting the mixture with an organic solvent and washing with an aqueous solution (e.g., ferric chloride/HCl or ethylene diamine) to remove copper salts.
-
The organic layer is then washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo to give the crude product.
-
Purify the crude product by flash chromatography to obtain this compound.
Method 2: Palladium-Catalyzed Cyanation
This is a general procedure based on modern palladium-catalyzed cyanation methods.
Materials:
-
Ethyl 2-(4-bromophenyl)acetate
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, dppf)
-
A suitable base (e.g., potassium carbonate, sodium carbonate)
-
A solvent system (e.g., dioxane/water, DMF)
Procedure:
-
To a reaction vessel, add ethyl 2-(4-bromophenyl)acetate, K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthesis Methods for Aryl Nitriles
| Parameter | Rosenmund-von Braun | Palladium-Catalyzed Cyanation |
| Catalyst | Stoichiometric or catalytic CuCN | Catalytic Pd(0) or Pd(II) complex |
| Cyanide Source | CuCN | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] |
| Typical Temperature | 150-250 °C | 70-120 °C |
| Typical Reaction Time | Several hours to >24 hours | 1-24 hours |
| Functional Group Tolerance | Moderate | Good to excellent |
| Key Challenges | Harsh conditions, difficult workup | Catalyst deactivation, cost of catalyst/ligand |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Impact of solvent choice on "Ethyl 2-(4-cyanophenyl)acetate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving Ethyl 2-(4-cyanophenyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key reactions involving this compound?
A1: this compound is a versatile organic intermediate. Its chemical structure allows for several important reactions, including:
-
Hydrolysis: The ester group can be hydrolyzed to form 4-cyanophenylacetic acid.[1]
-
Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups.[1]
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Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones in the presence of a base to form a new carbon-carbon double bond.[2][3]
-
S-alkylation: In related thioester synthesis, the analogous thiophenol is alkylated. A similar principle can be applied to other nucleophilic substitutions at the benzylic position.[4][5]
-
Reduction: The cyano group can be reduced to an amine, or the ester to an alcohol, depending on the reducing agent used.
Q2: How does the choice of solvent affect reactions with this compound?
A2: The solvent plays a crucial role in the success of reactions involving this compound. Key functions of the solvent include:
-
Solubilizing Reactants and Catalysts: Ensuring all components are in the same phase is critical for reaction efficiency.[3]
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates, such as enolates in Knoevenagel condensations, which can accelerate the reaction.[3]
-
Influencing Catalyst Activity: The basicity or acidity of a catalyst can be modulated by the surrounding solvent.[3]
-
Controlling Reaction Pathway: Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different mechanisms.[6]
Q3: What are common issues encountered when working with this compound?
A3: Researchers may encounter several common problems, including:
-
Low reaction yields
-
Formation of side products
-
Slow or incomplete reactions
-
Difficulties in product isolation and purification
These issues are often linked to the choice of solvent, base, catalyst, reaction temperature, and purity of starting materials. The troubleshooting guides below provide more specific solutions.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low Yield of the Desired α,β-Unsaturated Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Ensure the catalyst (e.g., piperidine, DABCO) is not degraded and is used in the correct proportion. For challenging reactions, a more active catalyst system, such as DABCO in an ionic liquid, has been reported to give significantly higher yields for similar reactions.[2] |
| Equilibrium Limitation | Use a Dean-Stark apparatus to remove water as it forms, driving the reaction towards the product. Alternatively, use a large excess of the carbonyl compound if it is readily available. |
| Suboptimal Solvent | The choice of solvent can significantly impact yield. While alcohols like ethanol are common, polar aprotic solvents like DMF or acetonitrile may improve yields in some cases. For green chemistry applications, water can be an excellent solvent.[3][6] |
| Impure Reactants | Use high-purity starting materials. Impurities in either the aldehyde/ketone or this compound can inhibit the reaction.[2] |
Issue: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Carbonyl Compound | Use a weak base as a catalyst. Strong bases can promote the self-condensation of aldehydes.[2] |
| Michael Addition | If the product can undergo a subsequent Michael addition with the starting active methylene compound, adjust the stoichiometry or reaction time to minimize this. |
| Impurity-Related Byproducts | Purify the starting materials before the reaction to avoid side reactions from contaminants.[2] |
Synthesis of this compound via Cyanation
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyanide Source | Ensure the cyanide source (e.g., CuCN, Zn(CN)₂) is of high purity and anhydrous. |
| Suboptimal Solvent | High-boiling polar aprotic solvents like DMF or NMP are often used for cyanation reactions at elevated temperatures. Ensure the solvent is anhydrous.[7] |
| Reaction Temperature Too Low | Cyanation reactions often require high temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress.[7] |
| Poor Mixing | In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants. |
Data Presentation
Solvent Effects on Knoevenagel Condensation Yield (Illustrative Data for a Similar Reaction)
The following table summarizes the effect of different solvents on the yield of a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. While not specific to this compound, it provides a general guide to solvent selection.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Typical Yield (%) | Notes |
| Water | 80.1 | 10-30 min | 90-95 | Environmentally friendly, can accelerate the reaction.[3] |
| Ethanol | 24.6 | 3-6 hours | 80-90 | Good solubility for many reactants.[2] |
| Acetonitrile | 37.5 | 15 min - 1 hour | 85-99 | Polar aprotic, often gives high yields and fast reactions.[6] |
| DMF | 36.7 | 15 min - 1 hour | 90-99 | High boiling point, good for higher temperature reactions.[6] |
| Toluene | 2.4 | Several hours | 60-80 | Non-polar, may require longer reaction times.[6] |
| Solvent-free | - | 1 hour | 95-99 | Environmentally friendly, but may require specific catalysts.[8] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.05 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. If no precipitate forms, pour the mixture into ice water with stirring.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot ethanol.[2]
Protocol 2: Synthesis of this compound from Ethyl 2-(4-bromophenyl)acetate
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, add Ethyl 2-(4-bromophenyl)acetate, N-methyl-2-pyrrolidone (NMP), and copper(I) cyanide (CuCN).
-
Heating: Heat the mixture to reflux (approximately 200°C) and stir for 4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable analytical method (e.g., GC-MS or LC-MS).
-
Work-up: After cooling to room temperature, add ethyl acetate and a saturated aqueous solution of ammonium chloride. Filter the mixture. Separate the organic layer and wash it with saturated aqueous ammonium chloride.
-
Extraction: Extract the combined aqueous layers with ethyl acetate.
-
Purification: Combine all organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[7]
Visualizations
References
- 1. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"Ethyl 2-(4-cyanophenyl)acetate" stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Ethyl 2-(4-cyanophenyl)acetate (CAS No: 1528-41-2).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2]
Q2: What is the physical appearance of this compound?
A2: It is a solid compound.[3] Some sources describe it as a colorless to pale yellow liquid, which may indicate that the melting point is near room temperature or that impurities are present.[4] Its documented melting point is 90-94°C.[1][2]
Q3: Is this compound sensitive to moisture?
A3: While specific data for this compound is limited, nitrile and ester functional groups can be sensitive to moisture.[5] It is recommended to store it in a dry environment to prevent potential hydrolysis of the ester or nitrile group.[1][2][6]
Q4: Is this compound light-sensitive?
A4: Although not explicitly stated for this specific chemical, many organic compounds are sensitive to light.[6] To ensure stability, it is best practice to store it in a dark place or in an opaque container.[6][7]
Q5: What are the known incompatibilities for this compound?
A5: Based on the functional groups present, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[8] Such substances can react with the ester or nitrile groups.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in color (e.g., yellowing) | Impurities, degradation due to light exposure or reaction with contaminants. | 1. Ensure the storage container is properly sealed and opaque. 2. Store in a dark, dry place. 3. Verify the purity of the compound using appropriate analytical methods (e.g., HPLC, NMR). |
| Clumping or change in consistency | Absorption of moisture. | 1. Store in a desiccator or with a desiccant. 2. Ensure the container is tightly sealed. 3. If moisture is suspected, the compound may need to be dried under vacuum (if thermally stable). |
| Unexpected reaction results | Compound degradation or presence of impurities. | 1. Re-test the purity of the starting material. 2. Consider potential degradation pathways such as hydrolysis. 3. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere if necessary. |
| Poor solubility | Incorrect solvent choice or degraded material. | 1. This compound is soluble in organic solvents like ethanol and ether, with limited solubility in water.[4] 2. If solubility issues persist with appropriate solvents, it may indicate degradation or polymerization. |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water)
- Vials (clear and amber)
- Temperature-controlled chambers/ovens
- Desiccator
- HPLC system with a suitable column (e.g., C18)
2. Procedure:
- Initial Analysis: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and perform an initial HPLC analysis to determine its purity and retention time. This will serve as the baseline (T=0).
- Sample Preparation for Stress Conditions:
- Light Exposure: Place a sample in a clear vial and another in an amber vial. Expose both to ambient laboratory light.
- Elevated Temperature: Place a sample in an amber vial in an oven at a controlled temperature (e.g., 40°C).
- Humidity: Place a sample in an open vial within a desiccator containing a saturated salt solution to maintain a specific relative humidity.
- Time Points: Analyze the samples at regular intervals (e.g., 1 week, 2 weeks, 1 month).
- Analysis: At each time point, dissolve a known quantity of the stressed sample in the HPLC solvent and analyze its purity by HPLC. Compare the chromatograms to the baseline to identify any new peaks (degradants) and a decrease in the main peak area.
- Data Interpretation: A significant decrease in the purity or the appearance of new peaks indicates degradation under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage conditions logic.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 1528-41-2 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Ethyl 2-(4-cyanophenyl)acetate and Methyl 2-(4-cyanophenyl)acetate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. This guide provides a comprehensive comparison of two closely related and commercially available building blocks: ethyl 2-(4-cyanophenyl)acetate and mthis compound. While structurally very similar, the choice between the ethyl and methyl ester can have subtle but important implications for their performance in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl and mthis compound is presented in Table 1. These properties can influence their solubility in different reaction media and their handling characteristics.
| Property | This compound | Mthis compound |
| CAS Number | 1528-41-2[1][2][3] | 52798-01-3[4][5] |
| Molecular Formula | C₁₁H₁₁NO₂[1][2] | C₁₀H₉NO₂[4][5] |
| Molecular Weight | 189.21 g/mol [1] | 175.18 g/mol [4][5] |
| Appearance | Solid[1] | White solid |
| Melting Point | 90-94 °C[3] | Not available |
| Boiling Point | 305 °C[3] | Not available |
| Density | 1.11 g/cm³[3] | Not available |
Synthesis of Ethyl and Mthis compound
Both esters are typically synthesized from 4-cyanophenylacetic acid via esterification or from a corresponding halo-phenylacetate through cyanation. The choice of synthesis route can depend on the availability of starting materials and desired scale.
General Synthesis Workflow
Caption: General synthetic routes to the target esters.
Experimental Protocols
Below are representative experimental protocols for the synthesis of both the ethyl and methyl esters.
Protocol 1: Synthesis of Mthis compound via Fischer Esterification
This method involves the direct esterification of 4-cyanophenylacetic acid with methanol using a strong acid catalyst.
Materials:
-
4-cyanophenylacetic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at room temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mthis compound.[5]
Protocol 2: Synthesis of this compound via Cyanation
This protocol describes the synthesis from ethyl 4-bromophenylacetate using a copper(I) cyanide mediated cyanation reaction.
Materials:
-
Ethyl 4-bromophenylacetate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Saturated aqueous sodium chloride solution (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, charge a reactor with ethyl 4-bromophenylacetate, NMP, and copper(I) cyanide.
-
Heat the reaction mixture to reflux (approximately 200 °C) and stir for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of ammonium chloride and filter the mixture.
-
Separate the organic layer and wash it with a saturated aqueous solution of ammonium chloride.
-
Extract the combined aqueous layers with ethyl acetate.
-
Combine all organic layers and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or chromatography to yield this compound.[3]
Performance in Synthesis: A Comparative Analysis
Both ethyl and mthis compound are valuable intermediates in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. They are particularly useful in reactions that take advantage of the activated methylene group adjacent to the ester and the cyano-substituted phenyl ring. Common applications include the Knoevenagel condensation and the Gewald reaction.
While direct, side-by-side comparative studies with quantitative data are scarce in the published literature, we can infer performance differences based on fundamental principles of organic chemistry and observations from various synthetic reports.
Reactivity:
In general, methyl esters are slightly more reactive than their ethyl counterparts in reactions involving nucleophilic attack at the carbonyl carbon of the ester. This is primarily due to the lower steric hindrance of the methyl group compared to the ethyl group. In the context of reactions like hydrolysis or transesterification, mthis compound would be expected to react at a slightly faster rate.
Steric Effects:
The difference in steric bulk between the methyl and ethyl groups can also influence the outcome of reactions where the ester is part of a larger, more sterically congested molecule. In such cases, the smaller methyl group may be favored to minimize steric strain in the transition state. However, for many common reactions like the Knoevenagel condensation, where the active methylene protons are the primary site of reaction, the difference in steric hindrance between the ethyl and methyl ester is often negligible and does not significantly impact the reaction outcome.
Solubility and Physical Properties:
The choice of ester can also be influenced by practical considerations such as the solubility of the starting materials and products in a given solvent system. The ethyl ester, being slightly more lipophilic, may have different solubility characteristics compared to the methyl ester, which could be advantageous in certain purification procedures.
Application in Knoevenagel Condensation:
The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Both ethyl and mthis compound can serve as the active methylene component.
Caption: Knoevenagel condensation workflow.
Application in Gewald Aminothiophene Synthesis:
The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. Both esters are suitable substrates for this transformation.
Conclusion
The choice between this compound and mthis compound in a synthetic strategy is often nuanced and depends on the specific reaction conditions and desired outcome.
-
Reactivity: For reactions where the ester carbonyl is directly involved, the methyl ester may offer slightly higher reactivity due to reduced steric hindrance.
-
Practicality: The ethyl ester may offer advantages in terms of solubility and handling in certain solvent systems.
-
Cost and Availability: Both esters are commercially available, and the choice may also be influenced by cost and supplier availability at the desired scale.
In the absence of direct comparative data for a specific application, it is recommended to perform small-scale trial reactions with both esters to determine the optimal choice for a given synthetic transformation. Both molecules are versatile building blocks that provide access to a wide range of complex molecules, particularly in the realm of heterocyclic chemistry and drug discovery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 1528-41-2: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Methyl (4-cyanophenyl)acetate | C10H9NO2 | CID 1512619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Study of Ethyl 2-(4-cyanophenyl)acetate and Other Active Methylene Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Reactivity and Synthetic Utility
In the landscape of organic synthesis, active methylene compounds are indispensable building blocks, prized for the reactivity of their α-protons. This guide provides a comprehensive comparative study of Ethyl 2-(4-cyanophenyl)acetate against other widely used active methylene compounds: diethyl malonate, ethyl acetoacetate, and malononitrile. We will delve into their relative acidities, performance in key synthetic transformations, and their applications in medicinal chemistry, supported by experimental data and detailed protocols.
Physicochemical Properties and Acidity: A Quantitative Comparison
The defining characteristic of an active methylene compound is the acidity of the protons on the carbon flanked by electron-withdrawing groups. This acidity, quantified by the pKa value, dictates the ease of carbanion formation and subsequent nucleophilic reactivity.
| Compound | Structure | pKa (in DMSO) | Key Features |
| This compound | ![]() | ~12-13 (estimated) | The cyanophenyl group provides strong electron-withdrawing character through both inductive and resonance effects, enhancing the acidity of the methylene protons. |
| Diethyl Malonate | ![]() | 13 | The two ester groups effectively stabilize the resulting carbanion through resonance. |
| Ethyl Acetoacetate | ![]() | 11 | The ketone group is a stronger electron-withdrawing group than the ester, leading to a lower pKa compared to diethyl malonate.[1] |
| Malononitrile | ![]() | 11 | The two nitrile groups are powerful electron-withdrawing groups, making malononitrile one of the most acidic common active methylene compounds.[1] |
Performance in Key Organic Reactions
The utility of these compounds is best demonstrated through their performance in fundamental carbon-carbon bond-forming reactions. Here, we compare their reactivity in Knoevenagel condensation, alkylation, and Michael addition reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reactivity of the active methylene compound is a key factor in the reaction's success and yield.
Comparative Yields in the Knoevenagel Condensation with 4-Chlorobenzaldehyde:
| Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Malononitrile | NiCu@MWCNT / H₂O:CH₃OH (1:1) | 25 min | 96 ± 3 | [2] |
| Ethyl Cyanoacetate | DBU/H₂O | 20 min | 96 | [3] |
| Diethyl Malonate | Gelatine (immobilized) / DMSO | - | 85-89 |
Malononitrile and ethyl cyanoacetate consistently provide high yields in shorter reaction times, underscoring their high reactivity.[2][3] Diethyl malonate, being less acidic, often requires more forcing conditions or specialized catalysts.
Alkylation Reactions
Alkylation of the carbanion generated from active methylene compounds is a cornerstone of synthetic chemistry, enabling the introduction of various alkyl and aryl groups.
Comparative Yields in Alkylation Reactions:
| Active Methylene Compound | Alkylating Agent | Base/Solvent | Yield (%) | Reference |
| Diethyl Malonate | Ethyl Iodide | Cs₂CO₃ / MW | 93 (mono-alkylated) | |
| Ethyl Acetoacetate | n-Butyl Bromide | NaOEt / EtOH | 69-72 | [4] |
Note: Specific comparative yield data for this compound and Malononitrile in similar alkylation reactions were not found in the reviewed literature.
The choice of base and solvent system is critical in controlling the extent of alkylation (mono- vs. di-alkylation). Stronger bases and polar aprotic solvents tend to favor dialkylation.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile, such as the enolate of an active methylene compound, to an α,β-unsaturated carbonyl compound.
Comparative Yields in the Michael Addition to Chalcone:
| Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| Diethyl Malonate | KOt-Bu / CH₂Cl₂ | 72-94 | [3] |
| Malononitrile | I₂ / K₂CO₃ / MeOH | High (qualitative) | [5] |
Note: A detailed experimental protocol for the Michael addition of this compound was not found, and thus direct yield comparison is unavailable.
The reactivity in Michael additions generally follows the trend of the pKa values, with more acidic compounds reacting more readily.
Applications in Drug Discovery and Medicinal Chemistry
Active methylene compounds are pivotal scaffolds in the synthesis of a vast array of pharmaceuticals. Their ability to participate in diverse C-C bond-forming reactions makes them ideal starting materials for constructing complex molecular architectures.
This compound and its derivatives have shown significant promise in the development of kinase inhibitors and other therapeutic agents. The cyanophenyl moiety can engage in crucial interactions within the binding sites of biological targets.
One notable area of application is in the synthesis of inhibitors for the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer.[6][7] The pyrimidine core, often constructed using active methylene precursors, is a common feature in many kinase inhibitors.
Figure 1. Simplified PI3K/Akt signaling pathway and the inhibitory action of pyrimidine-based drugs.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below to facilitate reproducibility and further investigation.
General Protocol for Knoevenagel Condensation
Figure 2. General workflow for the Knoevenagel condensation.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Active methylene compound (1.0-1.2 eq)
-
Base catalyst (e.g., piperidine, DBU, K₂CO₃, 0.1-1.0 eq)
-
Solvent (e.g., ethanol, toluene, DMSO, or solvent-free)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde/ketone and the active methylene compound in the chosen solvent.
-
Add the base catalyst to the mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., water or dilute acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Alkylation of Active Methylene Compounds
Materials:
-
Active methylene compound (1.0 eq)
-
Base (e.g., sodium ethoxide, sodium hydride, potassium carbonate, 1.0-2.2 eq)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the base in the anhydrous solvent.
-
Add the active methylene compound dropwise to the base solution and stir to form the enolate.
-
Add the alkylating agent dropwise to the enolate solution.
-
Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor by TLC.
-
After completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by distillation or column chromatography.
General Protocol for Michael Addition
Figure 3. General workflow for the Michael addition reaction.
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor) (1.0 eq)
-
Active methylene compound (Michael donor) (1.0-1.5 eq)
-
Base catalyst (e.g., sodium ethoxide, potassium carbonate, DBU, catalytic amount to 1.0 eq)
-
Solvent (e.g., ethanol, THF, dichloromethane)
Procedure:
-
Dissolve the Michael acceptor and the active methylene compound in the chosen solvent in a reaction flask.
-
Add the base catalyst to the solution.
-
Stir the mixture at the designated temperature and monitor the reaction's progress by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., dilute HCl or saturated NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
This comparative guide highlights the distinct reactivity profiles of this compound, diethyl malonate, ethyl acetoacetate, and malononitrile. The choice of active methylene compound is a critical decision in synthetic design, influenced by the desired reactivity, reaction conditions, and the electronic properties of the target molecule. While malononitrile and ethyl acetoacetate exhibit superior reactivity in many cases due to their lower pKa values, this compound offers a unique scaffold with potential for specific applications in medicinal chemistry, particularly in the design of targeted therapeutics. The provided experimental data and protocols serve as a valuable resource for researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of Ethyl 2-(4-cyanophenyl)acetate in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a key starting material is a critical decision that influences the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive validation of Ethyl 2-(4-cyanophenyl)acetate as a pivotal intermediate in the synthesis of the gout medication Febuxostat, alongside an objective comparison with alternative synthetic strategies.
This compound, a bifunctional molecule featuring both a nitrile and an ester group, has emerged as a valuable building block in the construction of complex pharmaceutical agents. Its primary application lies in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. This guide delves into the synthetic pathways leading to Febuxostat, offering a comparative analysis of routes commencing from this compound and its precursors against alternative starting materials.
Comparative Analysis of Synthetic Routes to Febuxostat
The synthesis of Febuxostat can be approached from several distinct starting points. Below is a comparison of the most common routes, with a focus on the role of this compound and its alternatives.
Route 1: The this compound Pathway
This pathway leverages the reactivity of the cyano and ester functionalities of this compound or its precursors to construct the core thiazole ring of Febuxostat. A common precursor is 4-cyanophenol, which can be converted to the thioamide and subsequently cyclized.
Key Advantages:
-
Convergent Synthesis: This route allows for the separate preparation of the substituted phenyl and thiazole moieties, which are then combined, often leading to higher overall yields.
-
Avoidance of Harsh Reagents: Some variations of this route can avoid the use of highly toxic cyanides in later stages.
Experimental Data Summary:
| Step | Starting Material(s) | Reagents & Conditions | Product | Yield (%) |
| 1. Thioamide Formation | p-Cyanophenol | Thioacetamide, acid aqueous solution | 4-Hydroxythiobenzamide | High |
| 2. Thiazole Ring Formation | 4-Hydroxythiobenzamide, Ethyl 2-chloroacetoacetate | Ethanol, reflux | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | ~80% |
| 3. Formylation | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Methenamine, polyphosphoric acid, methanesulfonic acid | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | High |
| 4. Cyanation & Etherification (leading to a key intermediate similar to the target of this guide) | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Hydroxylamine hydrochloride, formic acid; then Isobutyl bromide, K₂CO₃ | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | High |
| 5. Hydrolysis | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH, n-butanol | Febuxostat | ~87% |
Route 2: The 4-Hydroxythiobenzamide Pathway
This is a frequently cited and efficient route that begins with the commercially available 4-hydroxythiobenzamide.
Key Advantages:
-
Direct and High-Yielding: This pathway is often characterized by high yields in the initial thiazole ring formation step.
-
Well-Established: Numerous patents and publications describe this route, providing a solid foundation for process optimization.
Experimental Data Summary:
| Step | Starting Material(s) | Reagents & Conditions | Product | Yield (%) |
| 1. Thiazole Ring Formation | 4-Hydroxythiobenzamide, Ethyl 2-chloroacetoacetate | Ethanol, reflux | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | ~95% |
| 2. Formylation | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Paraformaldehyde, MgCl₂, triethylamine, acetonitrile, reflux | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | ~95% |
| 3. Subsequent steps | As per Route 1 | As per Route 1 | Febuxostat | High |
Route 3: Alternative Starting Materials
Other reported syntheses of Febuxostat utilize different starting materials, such as 2,4-dihalo phenol or 4-hydroxy-3-nitrobenzaldehyde. These routes often involve more steps and can utilize reagents that are less desirable for industrial-scale production.
Key Considerations:
-
Reagent Toxicity: Some older routes employ highly toxic reagents like potassium cyanide.
-
Process Complexity: Multi-step syntheses can be more challenging to optimize and scale up.
Experimental Protocols
Protocol for Route 1 (Illustrative Steps):
Step 1: Synthesis of 4-Hydroxythiobenzamide from p-Cyanophenol
-
To a solution of p-cyanophenol (1 equivalent) in an acidic aqueous solution, add thioacetamide (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated 4-hydroxythiobenzamide by filtration. Wash with cold water and dry.
Step 2: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Suspend 4-hydroxythiobenzamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and collect the product by filtration. Wash with ethanol and dry to yield the desired thiazole derivative.
Step 5: Hydrolysis to Febuxostat
-
To a stirred solution of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in n-butanol, add NaOH (3 equivalents).
-
Heat the reaction mixture to 35-40°C for 1-2 hours.
-
Cool the reaction to room temperature and adjust the pH to 1-2 with concentrated HCl.
-
Filter the precipitated product, wash with a mixture of n-butanol and water, and dry under vacuum to obtain Febuxostat.[1]
Visualizing the Pathways
To better understand the chemical transformations and the biological context of Febuxostat, the following diagrams are provided.
References
A Comparative Guide to Alternatives for "Ethyl 2-(4-cyanophenyl)acetate" in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Ethyl 2-(4-cyanophenyl)acetate" and its alternatives in Knoevenagel condensation reactions. The focus is on providing objective performance data and detailed experimental protocols to assist in the selection of appropriate reagents for the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in drug discovery and materials science.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] This reaction is a cornerstone in carbon-carbon bond formation and is widely employed in the synthesis of a variety of fine chemicals and pharmacologically active molecules. The choice of the active methylene compound is crucial as it directly influences the reactivity, reaction conditions, and the nature of the final product.
"this compound" is an active methylene compound used in these reactions. However, a range of other commercially available and extensively studied alternatives can be employed, often with high efficiency. This guide will focus on the comparison of "this compound" with two common alternatives: ethyl cyanoacetate and malononitrile .
Performance Comparison of Active Methylene Compounds
The reactivity of active methylene compounds in the Knoevenagel condensation is largely governed by the acidity of the methylene protons, which is influenced by the electron-withdrawing nature of the flanking groups. The general order of reactivity for some common active methylene compounds is: malononitrile > ethyl cyanoacetate > diethyl malonate.[2] The stronger the electron-withdrawing effect of the substituents, the more acidic the methylene protons, leading to easier formation of the carbanion intermediate and often faster reaction rates.
While direct, side-by-side comparative data for "this compound" against other active methylene compounds under identical conditions is limited in publicly available literature, we can infer its reactivity and compare the performance of its close analogs and other common alternatives from various studies. The following table summarizes the performance of ethyl cyanoacetate and malononitrile in Knoevenagel condensations with various aromatic aldehydes.
Data Presentation: Performance in Knoevenagel Condensation
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl Cyanoacetate | 4-Fluorobenzaldehyde | DABCO / [HyEtPy]Cl | Water | 50 | 40 min | 97 | [3] |
| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | DABCO / [HyEtPy]Cl | Water | 50 | 10 min | 92 | [3] |
| Ethyl Cyanoacetate | 4-Nitrobenzaldehyde | DABCO / [HyEtPy]Cl | Water | 50 | 5 min | 99 | [3] |
| Ethyl Cyanoacetate | Benzaldehyde | DIPEAc | Hexane | 65-70 | 3-6 h | 91 | [4] |
| Ethyl Cyanoacetate | 4-Methoxybenzaldehyde | DIPEAc | Hexane | 65-70 | 3-6 h | 96 | [4] |
| Malononitrile | 4-Chlorobenzaldehyde | Piperidine | Water-Glycerol | Room Temp | 24 h | - | [5] |
| Malononitrile | Benzaldehyde | Triphenylphosphine | Solvent-free (MW) | - | 2 min | 98 | [6] |
| Malononitrile | 4-Chlorobenzaldehyde | Triphenylphosphine | Solvent-free (MW) | - | 2 min | 96 | [6] |
| Malononitrile | 4-Nitrobenzaldehyde | Triphenylphosphine | Solvent-free (MW) | - | 2 min | 98 | [6] |
| Malononitrile | Benzaldehyde | CeZrO₄-δ | - | 80 | 30 min | 98 | [7] |
Note: The presented data is compiled from different sources and reaction conditions are not identical across all entries. This table serves as a comparative reference for the performance of different active methylene compounds under various catalytic systems.
Experimental Protocols
Below are detailed methodologies for Knoevenagel condensation reactions using common active methylene compounds. These protocols can be adapted for use with "this compound".
Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate and an Aromatic Aldehyde using a Piperidine Catalyst
This protocol is a general procedure for the synthesis of ethyl 2-cyano-3-aryl-acrylates.
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
Ethyl cyanoacetate (1.0 - 1.2 equivalents)
-
Piperidine (catalytic amount, e.g., 0.1 equivalent)
-
Ethanol
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0-1.2 eq).
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from ethanol.[8]
Protocol 2: Microwave-Assisted Knoevenagel Condensation with Malononitrile and an Aromatic Aldehyde using a Triphenylphosphine Catalyst
This method offers a rapid and solvent-free approach to the synthesis of benzylidenemalononitriles.
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Triphenylphosphine (0.1 equivalent)
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and triphenylphosphine (0.1 eq).
-
Irradiate the mixture in a microwave reactor at a suitable power level and for a short duration (typically 2-5 minutes). The reaction progress can be monitored by TLC after a short irradiation time.
-
After completion, cool the reaction mixture.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
Mandatory Visualizations
Diagram 1: General Mechanism of the Knoevenagel Condensation
Caption: The reaction pathway of the Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for a Knoevenagel condensation reaction.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Ethyl 2-(4-cyanophenyl)acetate and Other Ester Derivatives in Chemical Synthesis
For Immediate Release
This guide presents a comprehensive performance benchmark of Ethyl 2-(4-cyanophenyl)acetate against a range of analogous ester compounds. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides an objective comparison supported by theoretical frameworks and detailed experimental protocols for validation. The selection of an appropriate ester is critical in optimizing reaction kinetics, yield, and overall efficiency in multi-step syntheses. This guide aims to facilitate this selection by offering a clear, data-driven comparison of key performance indicators.
The cyanophenylacetic acid ester scaffold is a valuable building block in organic synthesis due to the versatile reactivity of the ester functional group and the electronic properties imparted by the para-substituted cyano group. The performance of these esters in nucleophilic substitution reactions, a cornerstone of many synthetic pathways, is highly dependent on both the nature of the alkyl group of the ester and the substituents on the phenyl ring.
This comparison will focus on the alkaline hydrolysis of these esters as a standardized benchmark reaction. The rate of this reaction serves as an excellent proxy for the electrophilicity of the carbonyl carbon and, consequently, the ester's reactivity towards other nucleophiles.
Comparative Data on Ester Reactivity
The performance of this compound is benchmarked against two classes of related compounds:
-
Alkyl Esters of 4-cyanophenylacetic Acid: This comparison illustrates the influence of the ester's alkyl group (R in R-COOR') on reactivity.
-
Para-substituted Ethyl Phenylacetates: This comparison demonstrates the electronic effect of the para-substituent on the phenyl ring.
The Effect of the Alkyl Group: A Taft Equation-Based Comparison
The reactivity of alkyl esters is influenced by both the polar (inductive) and steric effects of the alkyl group. The Taft equation, log(k/k₀) = ρσ + δEs, provides a framework for quantifying these effects.
-
σ is the polar substituent constant, which reflects the electron-donating or -withdrawing nature of the alkyl group. A more positive σ value indicates a more electron-withdrawing group, which generally leads to a faster reaction with nucleophiles.
-
Es is the steric substituent constant. A more negative Es value indicates greater steric hindrance around the reaction center, which typically slows the reaction rate.
The data below summarizes the relevant Taft parameters for common alkyl groups and the predicted relative rates of hydrolysis.
| Alkyl Group (R) | Polar Constant (σ*) | Steric Constant (Es) | Predicted Relative Rate of Hydrolysis |
| Methyl | 0.00 | 0.00 | Reference |
| Ethyl | -0.10 | -0.07 | Slightly Slower |
| n-Propyl | -0.115 | -0.36 | Slower |
| Isopropyl | -0.19 | -0.47 | Significantly Slower |
Note: The predicted relative rates are based on the combined influence of polar and steric effects as described by the Taft equation. Generally, for alkaline hydrolysis of esters, both increasing steric bulk (more negative Es) and increasing electron-donating character (more negative σ*) of the alkyl group decrease the reaction rate.
The Effect of Phenyl Ring Substituents: A Hammett Equation-Based Comparison
The electronic influence of a substituent on the para-position of the phenyl ring can be quantified using the Hammett equation, log(k/k₀) = σρ. The Hammett substituent constant (σp) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σp value indicates an electron-withdrawing group, which increases the electrophilicity of the ester carbonyl carbon and thus accelerates the rate of nucleophilic attack.
The table below presents the Hammett constants for various para-substituents and the predicted effect on the hydrolysis rate of the corresponding ethyl phenylacetate derivative relative to the unsubstituted ester.
| Para-Substituent (X) | Hammett Constant (σp) | Predicted Relative Rate of Hydrolysis |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Faster |
| -CN | 0.66 | Significantly Faster |
| -NO₂ | 0.78 | Fastest |
Note: The predicted relative rates are based on the σp values. A larger positive σp value corresponds to a greater rate enhancement for alkaline hydrolysis.
Experimental Protocols
To facilitate independent verification and further research, a detailed methodology for a comparative kinetic analysis of ester hydrolysis is provided below.
Objective:
To determine the second-order rate constants for the alkaline hydrolysis of a series of esters under standardized conditions.
Materials:
-
This compound and other esters of interest
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)
-
Ethanol or other suitable solvent
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution for quenching/titration
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Reaction vessels (e.g., 100 mL round-bottom flasks)
-
Pipettes and burettes
-
UV-Vis Spectrophotometer or Titration setup
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ester (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of NaOH (e.g., 0.1 M) in deionized water.
-
-
Reaction Setup:
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath for at least 30 minutes.
-
To initiate the reaction, rapidly mix equal volumes of the ester and NaOH solutions in a pre-thermostated reaction vessel. Start a timer immediately.
-
-
Monitoring the Reaction:
-
Method A: Titration. At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing an excess of standardized HCl. The unreacted HCl is then back-titrated with standardized NaOH using phenolphthalein as an indicator to determine the concentration of remaining NaOH in the reaction mixture at that time point.
-
Method B: UV-Vis Spectrophotometry. If the product (e.g., the phenoxide ion) has a distinct UV-Vis absorbance from the starting ester, the reaction can be monitored continuously. The absorbance at a specific wavelength corresponding to the product is measured over time.
-
-
Data Analysis:
-
The concentration of the ester remaining at each time point is calculated from the concentration of NaOH consumed.
-
For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line. The slope of this line is the second-order rate constant (k).
-
Compare the rate constants obtained for this compound with those of the other esters to determine their relative performance.
-
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical basis for comparing the reactivity of the esters.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Caption: Logical relationships of Hammett and Taft equations for predicting ester reactivity.
Comparative Efficacy of Ethyl 2-(4-cyanophenyl)acetate Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of ethyl 2-(4-cyanophenyl)acetate serves as a valuable starting point for the synthesis of a diverse array of heterocyclic and other derivatives exhibiting significant potential in various biological assays. This guide provides a comparative overview of the efficacy of pyrazole, pyrimidine, and chalcone derivatives incorporating the 4-cyanophenyl moiety, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The data presented is compiled from various in vitro studies to aid in the evaluation and selection of promising candidates for further drug development.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives containing a 4-cyanophenyl group have demonstrated notable cytotoxic effects against several human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes, leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Pyrazole Analogues | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | K562 (Leukemia) | 0.021 | ABT-751 | >10 |
| MCF-7 (Breast) | 1.7 | 1.7 | |||
| A549 (Lung) | 0.69 | >10 | |||
| 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile (5e) | K562 (Leukemia) | 0.21 | ABT-751 | >10 | |
| MCF-7 (Breast) | >10 | 1.7 | |||
| A549 (Lung) | 1.1 | >10 | |||
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | Compound 5 (with 4-methoxyphenyl) | HepG2 (Liver) | 13.14 | Roscovitine | - |
| MCF-7 (Breast) | 8.03 | - | |||
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | Doxorubicin | 2.35 |
| Compound 14g | MCF7 (Breast) | 4.66 | Doxorubicin | 4.57 | |
| HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 |
Experimental Protocols
MTT Assay for Cell Viability
The anticancer activity of the pyrazole derivatives was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (e.g., K562, MCF-7, A549, HepG2, Hela, HCT-116) were seeded in 96-well plates at a specific density (e.g., 4-4.5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 72 hours).
-
MTT Addition: Following incubation, MTT reagent (e.g., 20 μL of 2.5 mg/mL solution) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50/GI50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.[1]
Signaling Pathway
Figure 1. Simplified signaling pathway for pyrazole-induced apoptosis.
Antimicrobial Activity of Pyrimidine and Chalcone Derivatives
Derivatives of pyrimidine and chalcone featuring the 4-cyanophenyl moiety have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrimidine Analogues | Compound Ie | E. Coli | - | - | - |
| Compound IIh | E. Coli | - | - | - | |
| Compound IId | S. aureus | - | - | - | |
| Compound IIf | S. aureus | - | - | - | |
| Compound IIIh | S. aureus | - | - | - | |
| Pyrimidopyrimidines | Compound 3a | S. aureus | 7.81 | C. albicans | 15.62 |
| B. subtilis | 15.62 | A. flavus | 31.25 | ||
| E. coli | 31.25 | ||||
| Compound 3b | S. aureus | 15.62 | C. albicans | 7.81 | |
| B. subtilis | 7.81 | A. flavus | 15.62 | ||
| E. coli | 15.62 |
Note: Specific MIC values for some compounds were not available in the provided search results, but they were reported to have significant activity.[2]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow
Figure 2. Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity of Chalcone and Pyrimidine Derivatives
Chalcones and pyrimidines bearing the cyanophenyl moiety have been investigated for their anti-inflammatory properties. A common assay to evaluate this activity is the carrageenan-induced paw edema model in rats.
Quantitative Data: In Vivo Anti-inflammatory Activity
| Compound Class | Derivative | Dose | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) |
| Pyrimidine Analogues | Compound Ie | - | Good Activity | Indomethacin | - |
| Compound If | - | Good Activity | Indomethacin | - | |
| Compound IIh | - | Good Activity | Indomethacin | - | |
| Compound IIId | - | Good Activity | Indomethacin | - |
Note: Specific percentage inhibition values were not detailed in the available search results, but the compounds were reported to have "good anti-inflammatory activity" compared to the standard drug indomethacin.[2]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw of the rats to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Logical Relationship Diagram
Figure 3. Logical model of anti-inflammatory action.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(4-cyanophenyl)acetate
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 2-(4-cyanophenyl)acetate with alternative analytical techniques, namely Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, ensuring accuracy, precision, and reliability in their results. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance data for similar aromatic esters and nitriles and are intended for comparative purposes.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.05 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.15 µg/mL | ~0.7 µg/mL |
| Specificity | High | High | Low to Moderate |
| Analysis Time per Sample | 10 - 15 minutes | 15 - 25 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols include instrument conditions, standard and sample preparation, and validation procedures.
Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis, offering high specificity and sensitivity. A reversed-phase method is proposed, which is well-suited for a compound with the polarity of this compound.
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (based on the UV absorbance of the cyanophenyl group).
-
Injection Volume: 10 µL.
B. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the linear range (e.g., 0.1, 1, 10, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
C. Method Validation Protocol:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the five working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates for each level. The mean recovery should be within 98.0 - 102.0%.[6][7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.[8]
Gas Chromatography (GC-FID) Method
Gas Chromatography with Flame Ionization Detection is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
A. Instrumentation and Chromatographic Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split injection (e.g., split ratio of 50:1) to prevent column overloading.
-
Injection Volume: 1 µL.
B. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare by dissolving 100 mg of the reference standard in 100 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in the same solvent.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the linear range. If necessary, use an internal standard for improved quantification.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[9] Its primary limitation is potential interference from other absorbing species in the sample matrix.
A. Instrumentation and Methodology:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent Selection: Use a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound from 200 to 400 nm to determine the λmax.
-
Quantification: Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample by measuring its absorbance and interpolating from the calibration curve.
B. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare by dissolving 10 mg of the reference standard in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five dilutions from the stock solution to cover the linear absorbance range (typically 0.1 to 1.0 Absorbance Units).
-
Sample Preparation: Dissolve the sample in the same solvent to achieve a concentration that falls within the linear range of the calibration curve.
Mandatory Visualization
Caption: General workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. agilent.com [agilent.com]
Unveiling the Cross-Reactivity Profile of Ethyl 2-(4-cyanophenyl)acetate Derivatives as Farnesyltransferase Inhibitors
A Comparative Guide for Researchers in Drug Development
In the landscape of targeted cancer therapy, farnesyltransferase inhibitors (FTIs) have emerged as a promising class of drugs. Their mechanism hinges on the inhibition of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of various proteins, including the notorious Ras oncoprotein. The cyanophenyl motif, a key feature of "Ethyl 2-(4-cyanophenyl)acetate", is a recognized pharmacophore in the design of various enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of farnesyltransferase inhibitors containing a 4-cyanophenyl group against alternative FTIs, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Farnesyltransferase Inhibition: The Target and its Shadow
Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a "CaaX" motif at the C-terminus of target proteins. This farnesylation is essential for the membrane localization and subsequent biological activity of these proteins. A critical aspect in the development of FTIs is their selectivity. The enzyme geranylgeranyltransferase I (GGTase-I) recognizes a similar CaaX motif and can act as a compensatory enzyme, geranylgeranylating some FTase substrates when FTase is inhibited. This "cross-prenylation" can lead to resistance to FTI monotherapy. Therefore, understanding the cross-reactivity of an FTI against GGTase-I is paramount.
The Promise of the Cyanophenyl Scaffold
Recent patent literature has highlighted the potential of compounds bearing a 4-cyanophenyl group as potent inhibitors of farnesyltransferase. One such example is N-{2-[(4-cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl} propane-1-sulfonamide . This compound has demonstrated significant inhibitory activity against human farnesyltransferase (hFTase) with an IC50 value of 25 nM and inhibits H-Ras processing in whole cells with an IC50 of 90 nM[1]. The para-benzonitrile moiety of this class of inhibitors is thought to be stabilized by a π-π stacking interaction with the Y361β residue in the active site of FTase, contributing to its potent activity. Another compound, 2-Phenyl-3-(N-(1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)amino-3'carboxylbiphenyl , has also shown submicromolar inhibition of FTase[2].
While these findings underscore the potential of the cyanophenyl scaffold, a comprehensive understanding of their selectivity profile is crucial. The patent describing the sulfonamide derivative characterizes it as a "dual inhibitor" of FTase and GGTase-I, implying a degree of cross-reactivity[1]. However, for a precise comparison, quantitative data on GGTase-I inhibition is necessary.
Comparative Analysis with Alternative Farnesyltransferase Inhibitors
To contextualize the performance of cyanophenyl-containing FTIs, a comparison with established inhibitors is essential. Lonafarnib and Tipifarnib are two well-characterized FTIs that have undergone extensive preclinical and clinical evaluation.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (GGTase-I / FTase) | Reference |
| N-{2-[(4-cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl} propane-1-sulfonamide | hFTase | 25 | Dual Inhibitor (exact ratio not specified) | [1] |
| Lonafarnib (SCH66336) | FTase | 1.9 | ~1500-fold | |
| GGTase-I | >3000 | |||
| Tipifarnib (R115777) | FTase | 0.85 | ~80-fold | |
| GGTase-I | 68 |
As the table illustrates, Lonafarnib exhibits high selectivity for FTase over GGTase-I, while Tipifarnib shows a more moderate selectivity. The cyanophenyl-containing compound, being a dual inhibitor, is expected to have a low selectivity ratio. The choice between a highly selective FTI and a dual inhibitor depends on the therapeutic strategy. While high selectivity might be desirable to minimize off-target effects, a dual inhibitor could potentially overcome resistance mechanisms mediated by GGTase-I.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase-I) Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against FTase and GGTase-I.
Materials:
-
Human recombinant farnesyltransferase (hFTase)
-
Human recombinant geranylgeranyltransferase I (hGGTase-I)
-
Farnesyl pyrophosphate (FPP)
-
Geranylgeranyl pyrophosphate (GGPP)
-
Biotinylated peptide substrate (e.g., Biotin-Cys-Val-Ile-Met for FTase, Biotin-Cys-Val-Ile-Leu for GGTase-I)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-coated microplates
-
Scintillation proximity assay (SPA) beads or fluorescently labeled isoprenoid donor
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, prepare the reaction mixture containing assay buffer, the respective enzyme (FTase or GGTase-I), and the biotinylated peptide substrate.
-
Inhibitor Addition: Add the diluted test compounds to the reaction wells. Include control wells with DMSO only (for 100% enzyme activity) and a known inhibitor (for 0% activity).
-
Initiation of Reaction: Start the enzymatic reaction by adding the isoprenoid substrate (FPP for FTase, GGPP for GGTase-I).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection:
-
SPA-based method: Add streptavidin-coated SPA beads. The binding of the biotinylated and prenylated peptide to the beads will bring the radiolabeled isoprenoid in close proximity, generating a signal.
-
Fluorescence-based method: If using a fluorescently labeled isoprenoid, measure the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Farnesyltransferase Inhibition Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the Ras signaling pathway targeted by FTIs and a typical experimental workflow for screening these inhibitors.
Caption: The Ras signaling pathway and the point of intervention for Farnesyltransferase Inhibitors.
Caption: A typical experimental workflow for the screening and characterization of Farnesyltransferase Inhibitors.
Conclusion
Derivatives of "this compound" represent a promising scaffold for the development of novel farnesyltransferase inhibitors. The available data indicates potent activity against FTase, with evidence suggesting a dual inhibitory mechanism against GGTase-I. For a comprehensive evaluation, further studies are required to precisely quantify the selectivity profile of these compounds. By comparing their performance against well-established FTIs like Lonafarnib and Tipifarnib, and by utilizing standardized experimental protocols, researchers can effectively assess the therapeutic potential of this chemical series. The choice between a highly selective and a dual inhibitor will ultimately depend on the specific therapeutic context and the desired pharmacological profile to combat cancer cell proliferation and potential resistance mechanisms.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 2-(4-cyanophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(4-cyanophenyl)acetate, a key intermediate in the preparation of various pharmaceuticals and functional materials, can be achieved through several catalytic cross-coupling strategies. This guide provides an objective comparison of three prominent catalytic systems—Palladium, Nickel, and Copper—for this transformation. The comparison focuses on their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable system for their specific needs.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for Palladium, Nickel, and Copper-based catalytic systems in reactions analogous to the synthesis of this compound. The data presented is a synthesis of typical results found in the literature for the α-arylation of cyanoacetates or the cyanation of aryl halides.
| Catalyst System | Typical Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | Pd(OAc)₂, [(allyl)PdCl]₂ | Phosphine ligands (e.g., DPPF, BINAP) | Na₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 70-110 | 2-24 | 70-95 | High yields, broad functional group tolerance, well-studied. | High cost of palladium, potential for catalyst poisoning by cyanide.[1] |
| Nickel | NiCl₂(PPh₃)₂, Ni(acac)₂ | Phosphine ligands (e.g., PPh₃, XantPhos) | Zn, Na₂CO₃ | DMF, Acetonitrile | 40-130 | 12-24 | 65-90 | Lower cost than palladium, effective for aryl chlorides.[2] | Can be sensitive to air and moisture, may require a reducing agent. |
| Copper | CuI, CuCN | Diamine ligands | NaCN, KCN | Toluene, DMF | 110-200 | 4-16 | 60-85 | Low cost, readily available catalyst. | Often requires higher temperatures, stoichiometric amounts of copper salts may be needed in some traditional methods. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each catalytic system are provided below. These protocols are based on established procedures for similar transformations.
Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate
This protocol is adapted from typical Buchwald-Hartwig amination conditions, which are also effective for the α-arylation of carbonyl compounds.[1][3]
Materials:
-
Ethyl cyanoacetate
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DPPF (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add 4-bromobenzonitrile (1.0 mmol) and anhydrous toluene (5 mL).
-
Add ethyl cyanoacetate (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Nickel-Catalyzed α-Arylation of Ethyl Cyanoacetate
This protocol is based on an electrochemical approach that demonstrates the feasibility of nickel-catalyzed α-arylation.[4][5][6]
Materials:
-
Ethyl cyanoacetate
-
4-Bromobenzonitrile
-
Nickel(II) bromide (NiBr₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Electrochemical cell with a carbon anode and a stainless steel cathode
Procedure:
-
In an undivided electrochemical cell equipped with a carbon plate anode and a stainless steel plate cathode, add NiBr₂ (0.1 mmol, 10 mol%), dtbbpy (0.12 mmol, 12 mol%), and NaI (2.0 mmol).
-
Add a solution of 4-bromobenzonitrile (1.0 mmol) and ethyl cyanoacetate (1.5 mmol) in DMF (10 mL).
-
Apply a constant current of 10 mA and stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Copper-Catalyzed Cyanation of Ethyl 2-(4-bromophenyl)acetate
This protocol describes a traditional Rosenmund-von Braun type reaction.
Materials:
-
Ethyl 2-(4-bromophenyl)acetate
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried round-bottom flask, add ethyl 2-(4-bromophenyl)acetate (1.0 mmol) and anhydrous DMF (5 mL) under a nitrogen or argon atmosphere.
-
Add CuCN (1.2 mmol).
-
Heat the reaction mixture to 150 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Mechanistic Pathways and Visualizations
The catalytic cycles for each system illustrate the fundamental steps of the cross-coupling reactions.
Palladium-Catalyzed α-Arylation
The generally accepted mechanism for the palladium-catalyzed α-arylation of carbonyl compounds involves an oxidative addition, deprotonation, and reductive elimination sequence.
Nickel-Catalyzed α-Arylation
The nickel-catalyzed cycle is similar to palladium's, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. The electrochemical variant involves single-electron transfer steps.
Copper-Catalyzed Cyanation
The mechanism for copper-catalyzed cyanation can vary, but a common pathway involves oxidative addition of the aryl halide to a Cu(I) species, followed by nucleophilic substitution with the cyanide source.
Concluding Remarks
The choice of catalytic system for the synthesis of this compound depends on several factors including cost, desired yield, substrate scope, and available equipment.
-
Palladium-based catalysts offer high yields and broad functional group tolerance, making them a reliable choice for laboratory-scale synthesis where cost is not the primary concern.
-
Nickel catalysts present a more cost-effective alternative, particularly for large-scale production, and are advantageous when using less reactive aryl chlorides as starting materials.
-
Copper-catalyzed systems are the most economical but may require more stringent reaction conditions. They are a viable option, especially in traditional cyanation reactions where the starting material is an aryl halide.
Researchers should carefully consider these factors and the specific requirements of their synthesis to select the most appropriate and efficient catalytic method. Further optimization of the provided protocols may be necessary to achieve the desired outcome for a specific application.
References
- 1. Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery [organic-chemistry.org]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. "Nickel-Catalyzed α-Arylation of α-Cyanoacetates Enabled by Electrochem" by Zi-Meng Li, Zhang-Jian Li et al. [jelectrochem.xmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
The Strategic Application of Ethyl 2-(4-cyanophenyl)acetate in the Synthesis of Novel Pharmaceutical Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-cyanophenyl)acetate has emerged as a versatile and strategic starting material in the synthesis of a diverse array of novel pharmaceutical compounds. Its unique molecular architecture, featuring a reactive ester, a methylene group amenable to various transformations, and a cyano-substituted phenyl ring, provides a valuable platform for the construction of complex heterocyclic systems and other medicinally relevant scaffolds. This guide offers an objective comparison of synthetic routes utilizing this compound against alternative methodologies, supported by experimental data and detailed protocols to inform synthetic strategy in drug discovery programs.
I. Synthesis of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide-Based PHD Inhibitors
Prolyl hydroxylase domain (PHD) inhibitors are a promising class of drugs for the treatment of anemia associated with chronic kidney disease. A key synthetic approach to a potent class of these inhibitors, the 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamides, leverages this compound as a critical building block.
A. Primary Synthetic Route Utilizing this compound
The synthesis of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors, as detailed in patent literature, commences with the reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. This intermediate is then cyclized with a substituted hydrazine to construct the core pyrazole ring system.
Experimental Protocol:
A mixture of this compound and DMF-DMA is heated, typically at around 70°C, for several hours. After completion of the reaction, the mixture is concentrated and the resulting enamine can be purified by flash chromatography. This intermediate is then reacted with a hydrazine derivative in a suitable solvent to yield the pyrazole core.
Workflow for the Synthesis of PHD Inhibitors via this compound:
Caption: Synthesis of PHD inhibitors from this compound.
B. Alternative Synthetic Strategy
An alternative approach to the 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide scaffold can be envisioned starting from 4-cyanobenzaldehyde. This route would involve a Knoevenagel condensation followed by cyclization and subsequent functional group manipulations.
Proposed Alternative Experimental Protocol:
4-cyanobenzaldehyde can be condensed with an active methylene compound, such as ethyl acetoacetate, in the presence of a base like piperidine to yield an α,β-unsaturated ketone. This intermediate can then be reacted with a suitable hydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester and coupling with the appropriate amine would lead to the final product.
Comparative Analysis of Synthetic Routes:
| Feature | Route A: this compound | Route B: Alternative (from 4-cyanobenzaldehyde) |
| Starting Material | This compound | 4-cyanobenzaldehyde, Ethyl acetoacetate |
| Key Reactions | Enamine formation, Cyclization | Knoevenagel condensation, Cyclization |
| Reported Yield | 62% for the initial step[1] | Varies depending on specific substrates and conditions |
| Advantages | Direct introduction of the cyanophenylacetic acid moiety | Readily available starting materials |
| Potential Challenges | Availability and cost of the starting material | Potential for side reactions in the Knoevenagel condensation |
Logical Flow of the Alternative Synthesis:
Caption: Alternative synthesis of PHD inhibitors from 4-cyanobenzaldehyde.
II. Versatility of this compound in the Synthesis of Other Pharmaceutical Scaffolds
The utility of this compound extends beyond the synthesis of pyrazole-based PHD inhibitors. Its unique combination of functional groups makes it a valuable precursor for a variety of other heterocyclic systems.
A. Synthesis of Pyrimidine Derivatives via Multicomponent Reactions
This compound can participate in multicomponent reactions (MCRs), such as the Biginelli reaction, to afford highly functionalized dihydropyrimidinones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol for a Four-Component Reaction:
A mixture of an enaminone, an aldehyde (e.g., benzaldehyde), a hydrazine source, and ethyl cyanoacetate (as a surrogate for the reactivity of this compound) can be refluxed in water in the presence of a catalyst like ammonium acetate to yield pyrazole derivatives.[2] This one-pot synthesis provides an efficient route to complex molecules.
Workflow for a Four-Component Pyrazole Synthesis:
Caption: Four-component synthesis of functionalized pyrazoles.
B. Comparison with Alternative Starting Materials for Heterocycle Synthesis
While this compound is a powerful tool, other active methylene compounds are also widely used in the synthesis of heterocyclic compounds.
Comparative Table of Active Methylene Compounds:
| Starting Material | Key Features | Common Applications in Pharmaceutical Synthesis |
| This compound | Pre-installed cyanophenyl moiety, ester and active methylene groups | Synthesis of pyrazoles, pyridines, and other nitrogen-containing heterocycles |
| Ethyl Cyanoacetate | Highly reactive methylene group flanked by cyano and ester groups | Knoevenagel condensation, synthesis of pyridones, pyrimidines, and various other heterocycles |
| Diethyl Malonate | Two ester groups activating the methylene protons | Malonic ester synthesis, synthesis of barbiturates and other pyrimidine derivatives |
| Ethyl Acetoacetate | Keto and ester functionalities activating the methylene group | Hantzsch pyridine synthesis, Knorr pyrazole synthesis, acetoacetic ester synthesis |
Conclusion
This compound stands out as a highly valuable and versatile starting material in the synthesis of novel pharmaceutical compounds. Its utility in constructing complex scaffolds, such as the 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide core of PHD inhibitors, demonstrates its strategic importance. While alternative synthetic routes and starting materials exist for many of the target structures, the pre-functionalized nature of this compound often provides a more direct and efficient pathway. The choice of synthetic strategy will ultimately depend on factors such as the availability and cost of starting materials, desired substitution patterns, and overall synthetic efficiency. This guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes for the next generation of pharmaceutical agents.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-cyanophenyl)acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(4-cyanophenyl)acetate, a compound frequently utilized in synthetic organic chemistry. Adherence to these protocols will mitigate risks and support a culture of safety.
I. Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data for this compound is limited, its structure as a cyanophenyl-containing ester suggests potential hazards that should be handled with caution.
Personal Protective Equipment (PPE): A comprehensive list of necessary PPE for handling this compound is detailed in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes inhalation of any potential vapors or dust. |
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
Step 2: Container Decontamination
-
Empty containers that held this compound must also be treated as hazardous waste or properly decontaminated.
-
A triple rinse procedure is recommended for container decontamination.[1]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) in a well-ventilated area or fume hood.
-
Collect the rinsate as hazardous waste.
-
After the triple rinse, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated containers.[1]
-
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Refer to the chemical incompatibility chart in Section IV to prevent hazardous reactions.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a clear and accurate description of the waste material.
Disposal Methods: The most common and recommended disposal methods for this type of chemical waste are:
-
Incineration: Controlled incineration at a licensed facility is a preferred method for the complete destruction of organic compounds.[1]
-
Licensed Chemical Destruction Plant: Removal to a facility that specializes in the treatment and disposal of chemical waste.[1]
Crucially, do not dispose of this compound down the drain or in regular trash. [1]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill (Contained within a fume hood or small, manageable area):
-
Alert personnel in the immediate area.
-
Ensure proper ventilation to disperse any vapors.
-
Wear appropriate PPE as detailed in Section I.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Major Spill (Large volume or outside of a contained area):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
IV. Chemical Incompatibility
When managing the disposal of this compound, it is vital to avoid contact with incompatible materials to prevent dangerous reactions. As a compound containing both nitrile and ester functional groups, it may be incompatible with:
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. |
| Strong Acids and Bases | May cause hydrolysis of the ester and nitrile groups, potentially generating heat and hazardous fumes. |
| Reducing Agents | May react with the nitrile group. |
Always consult the Safety Data Sheet (SDS) for the most specific incompatibility information.
V. Regulatory Considerations
While a specific U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed, the waste generated may be classified as hazardous based on its characteristics. If the waste exhibits properties of ignitability, corrosivity, reactivity, or toxicity, it must be managed as a hazardous waste. For instance, if dissolved in a flammable solvent for disposal, it may carry the waste code for that solvent (e.g., F003 for spent non-halogenated solvents like acetone or ethyl acetate).[2] It is the responsibility of the waste generator to make this determination. Consult with your EHS department for guidance on proper waste characterization and coding.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-(4-cyanophenyl)acetate
Essential Safety and Handling Guide for Ethyl 2-(4-cyanophenyl)acetate
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds. This information is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Mixing & Chemical Reactions | Tightly fitting safety goggles or a face shield[1][2] | Chemical-resistant gloves (unlined, elbow-length recommended) | Chemical-resistant apron or coveralls over a lab coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary[2] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Full-body chemical-resistant suit or coveralls[2][3] | A full-face respirator with appropriate cartridges is necessary, especially for large spills or in poorly ventilated areas[1][3] |
| Waste Disposal | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handling sealed waste containers in a well-ventilated area |
Operational and Disposal Plans
Handling and Storage
-
Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][4] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[2][4]
-
Storage : Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove all contaminated clothing. If skin irritation persists, consult a physician.[2][3][4]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][4]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3]
Accidental Release Measures
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately evacuate personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Protect : Wear the appropriate PPE as outlined in the table above.
-
Clean-up : Carefully collect the absorbed material into a labeled, sealable container for disposal.[3]
-
Decontaminate : Wash the spill area with soap and water.[3]
-
Dispose : Dispose of the waste in accordance with local, state, and federal regulations.[4]
Disposal Plan
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous chemical waste. This should be done through a licensed professional waste disposal service.[2]
-
Contaminated Packaging : Triple rinse the container (or equivalent) and offer for recycling or reconditioning if possible. Otherwise, dispose of it as hazardous waste.[1]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




